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  • Product: 2-Bromo-1-(bromomethyl)-4-methylbenzene
  • CAS: 75366-14-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 75366-14-2) in Advanced Organic Synthesis

Executive Summary In the landscape of modern drug development and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-Bromo-1-(bromomethyl)-4-methylbe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and materials science, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 75366-14-2) stands out as a highly versatile scaffold[1]. Featuring both a highly electrophilic benzylic bromide and a transition-metal-reactive aryl bromide, this compound enables orthogonal synthetic strategies.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. We will explore the causality behind its reactivity, detail self-validating experimental protocols, and demonstrate how its unique ortho-substitution pattern is leveraged to construct sterically hindered, high-value pharmacophores.

Chemical Identity & Physicochemical Profiling

Precise identification is paramount, as regioisomers (such as 1-bromo-2-(bromomethyl)-4-methylbenzene, CAS 27561-50-8) exhibit vastly different steric profiles during late-stage functionalization[2]. The CAS Number 75366-14-2 uniquely identifies the isomer where the aryl bromide is positioned ortho to the bromomethyl group, and meta to the methyl group.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Bromo-1-(bromomethyl)-4-methylbenzene
CAS Number 75366-14-2[1]
Molecular Formula C8H8Br2[1]
Molecular Weight 263.96 g/mol
PubChem CID 14766224[1]
MDL Number MFCD00798581
Melting Point 53–55 °C
Physical Form White to off-white powder

Mechanistic Utility: The Principle of Orthogonal Reactivity

The true value of 2-bromo-1-(bromomethyl)-4-methylbenzene lies in its orthogonal reactivity . Chemists can sequentially functionalize the molecule without the need for protecting groups.

  • The Benzylic Bromide (SN2): The adjacent aromatic ring stabilizes the SN2 transition state via orbital overlap, making the benzylic carbon highly susceptible to nucleophilic attack by amines, alcohols, or thiols.

  • The Aryl Bromide (Cross-Coupling): The sp²-hybridized carbon-bromine bond is completely inert to standard nucleophiles due to electron repulsion from the aromatic π-system. However, it readily undergoes oxidative addition with Palladium(0) catalysts, enabling Suzuki, Heck, or Sonogashira couplings.

OrthogonalReactivity A 2-Bromo-1-(bromomethyl) -4-methylbenzene B SN2 Alkylation (Benzylic Position) A->B Nucleophiles C Pd-Catalyzed Coupling (Aryl Position) A->C Pd(0) / Boronic Acids D Alkylated Aryl Bromide B->D E Cross-Coupled Benzyl Bromide C->E F Advanced API Scaffold D->F Pd-Coupling E->F SN2 Reaction

Orthogonal reactivity of 2-bromo-1-(bromomethyl)-4-methylbenzene.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and a specific analytical readout to confirm success before proceeding.

Protocol A: Chemoselective N-Alkylation (SN2 Pathway)

This protocol describes the attachment of a secondary amine to the benzylic position, leaving the aryl bromide intact for downstream use.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve 2-bromo-1-(bromomethyl)-4-methylbenzene (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Causality: K₂CO₃ acts as a heterogeneous, mild base to scavenge the HBr byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Nucleophile Addition: Dropwise add the secondary amine (1.1 eq) at 0 °C, then allow the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organics with 5% aqueous LiCl (3x). Causality: DMF is notoriously difficult to remove; the LiCl wash effectively partitions DMF into the aqueous layer.

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. The target product mass must be observed. Crucially, the mass spectrum must display a characteristic 1:1 isotopic doublet (M, M+2) . This validates that the aryl C-Br bond remained strictly intact and chemoselectivity was achieved.

SynthesisWorkflow Step1 Step 1: Reagent Preparation Dry solvents & inert atmosphere Step2 Step 2: SN2 Alkylation Add amine & K2CO3 in DMF Step1->Step2 Step3 Step 3: Reaction Monitoring Validate via TLC/LC-MS Step2->Step3 Step4 Step 4: Aqueous Workup Quench & extract organics Step3->Step4 Step5 Step 5: Purification Flash chromatography Step4->Step5

Step-by-step workflow for chemoselective SN2 alkylation.

Protocol B: Suzuki-Miyaura Cross-Coupling (Aryl Functionalization)

Following SN2 alkylation, the remaining aryl bromide is utilized to build biaryl architectures, frequently seen in kinase inhibitors and GPCR ligands[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the alkylated aryl bromide intermediate (1.0 eq) and an arylboronic acid (1.2 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (3.0 eq). Causality: Pd(dppf)Cl₂ is selected because its bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the final reductive elimination step and suppressing unwanted β-hydride elimination.

  • Heating: Heat the mixture to 90 °C for 4–6 hours under N₂.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via silica gel chromatography.

Self-Validation Checkpoint: Analyze via LC-MS. The 1:1 isotopic doublet (M, M+2) must completely disappear, replaced by a single mass peak corresponding to the cross-coupled biaryl product. Furthermore, ¹H NMR will show a distinct change in the aromatic region, confirming the newly formed C-C bond.

Handling, Stability, and Safety Guidelines

Maintaining the integrity of 2-bromo-1-(bromomethyl)-4-methylbenzene requires strict adherence to safety protocols:

  • Lachrymator Properties: Like most benzyl bromides, this compound is a potent lachrymator and a strong alkylating agent. It must be handled exclusively inside a certified chemical fume hood.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon or N₂). Exposure to ambient moisture can lead to slow hydrolysis, converting the benzylic bromide into a benzylic alcohol and generating corrosive HBr gas.

  • Quenching Spills: Any spills or contaminated glassware should be neutralized using a dilute solution of ethanolamine or sodium thiosulfate before standard disposal. This rapidly converts the reactive electrophile into a benign, water-soluble adduct.

References

  • Title: 2-bromo-1-(bromomethyl)-4-methylbenzene | CAS 75366-14-2 | AMERICAN ELEMENTS ® Source: American Elements URL: [Link]

  • Title: 1-Bromo-2-(bromomethyl)-4-methylbenzene | CAS#:27561-50-8 Source: Chemsrc (Referencing Patent WO2013/10880 A1 for structural isomers and API applications) URL: [Link]

Sources

Exploratory

The Orthogonal Reactivity of 2-Bromo-1-(bromomethyl)-4-methylbenzene: A Technical Guide for Advanced Organic Synthesis

Executive Summary 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis, materials science, and pharmaceutical dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis, materials science, and pharmaceutical development 1. Featuring both a highly electrophilic benzylic bromide and a relatively stable aryl bromide, this compound offers orthogonal reactivity. This unique structural duality allows synthetic chemists to selectively functionalize one site while preserving the other for downstream, transition-metal-catalyzed transformations.

Physicochemical Properties & Structural Identity

Accurate characterization is the first step in establishing a self-validating experimental workflow. Below is the consolidated physicochemical data for this compound.

PropertyValue
Chemical Name 2-Bromo-1-(bromomethyl)-4-methylbenzene
Common Synonyms 2-Bromo-4-methylbenzyl bromide 2
CAS Registry Number 75366-14-2 1, 3
Molecular Formula C₈H₈Br₂ 1
Molecular Weight 263.96 g/mol 1, 3
Melting Point 53–55 °C 3
InChI Key KYIWEVXOEHKTRT-UHFFFAOYSA-N 3
Physical Form White to off-white powder/solid 3

Mechanistic Insights: Orthogonal Reactivity Profile

The strategic value of 2-bromo-1-(bromomethyl)-4-methylbenzene lies in the distinct electronic environments of its two halogens:

  • Benzylic Bromide ( sp3 hybridized): Highly susceptible to SN​2 nucleophilic substitution. The transition state is stabilized by the adjacent aromatic ring, making it a prime target for rapid reactions with amines, alkoxides, and thiolates.

  • Aryl Bromide ( sp2 hybridized): Inert to standard SN​2 conditions but highly reactive under transition-metal catalysis. This allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, or Buchwald-Hartwig) after the benzylic position has been functionalized.

Validated Synthetic Methodologies

Synthesis via the Appel Reaction

The conversion of 2-bromo-4-methylbenzyl alcohol to the target benzyl bromide is optimally achieved using the Appel reaction 4.

Causality & Design: Using carbon tetrabromide ( CBr4​ ) and triphenylphosphine ( PPh3​ ) avoids harsh acidic conditions (like aqueous HBr ), which can cause unwanted side reactions or cleavage of sensitive functional groups. The thermodynamic driving force is the formation of the exceptionally strong P=O double bond in triphenylphosphine oxide.

Step-by-Step Protocol:

  • Preparation: Dissolve 2-bromo-4-methylbenzyl alcohol (9.0 mmol) and PPh3​ (27.0 mmol, 3.0 eq) in 45 mL of anhydrous tetrahydrofuran (THF) in a flame-dried flask under an Argon atmosphere at 0 °C 4.

  • Activation: Gradually add CBr4​ (27.0 mmol, 3.0 eq) to the chilled mixture. Note: Gradual addition is critical to control the exothermic formation of the highly reactive phosphonium intermediate.

  • Propagation: Remove the ice bath and stir the reaction mixture continuously for 28 hours at room temperature [[4]](). Monitor progression via Thin-Layer Chromatography (TLC).

  • Self-Validating Workup: Dilute the crude solution with a mixture of hexane and diethyl ether. Causality: Triphenylphosphine oxide ( Ph3​P=O ) is highly insoluble in non-polar solvent mixtures. Its rapid precipitation serves as a visual confirmation of reaction success and simplifies downstream purification.

  • Isolation: Filter the suspension through a silica gel pad to remove the precipitated Ph3​P=O and concentrate the filtrate under reduced pressure 4.

  • Purification: Purify the residue via silica gel column chromatography using pure hexane as the eluent to afford the pure 2-bromo-1-(bromomethyl)-4-methylbenzene 4.

Copper-Catalyzed sp3-sp2 Cross-Coupling (Kumada-Type)

Once synthesized, the benzylic bromide can be selectively targeted. A prime example is its coupling with vinyl magnesium chloride to extend the carbon framework 4.

Causality & Design: Direct addition of a Grignard reagent to a benzyl halide typically results in extensive Wurtz-type homocoupling (forming dibenzyl derivatives). The introduction of Copper(I) iodide and 2,2'-bipyridyl generates a transient, highly reactive organocuprate species. This shifts the mechanism from a direct SN​2 attack to an oxidative addition/reductive elimination pathway, strictly favoring the cross-coupled product over homocoupling.

Step-by-Step Protocol:

  • Catalyst Complexation: In a dry flask under Argon, combine 2-bromo-1-(bromomethyl)-4-methylbenzene (1.0 mmol), CuI (19.0 mg, 0.10 mmol, 10 mol%), and 2,2'-bipyridyl (15.6 mg, 0.10 mmol, 10 mol%) in 2 mL of anhydrous THF at 0 °C 4.

  • Transmetalation: Gradually inject vinyl magnesium chloride (0.74 mL of a 1.36 M solution in THF, 1.0 mmol) into the mixture at 0 °C 4.

  • Coupling: Stir the dark mixture strictly at 0 °C for 55 minutes 4. Causality: Maintaining low temperatures prevents the oxidative addition of the aryl bromide, ensuring absolute chemoselectivity for the benzylic position.

  • Quenching: Quench the reaction with saturated aqueous NH4​Cl to destroy any unreacted organometallic species and partition with ethyl acetate for extraction.

Workflow Visualization

SynthesisReactivity A 2-Bromo-4-methylbenzoic acid B 2-Bromo-4-methylbenzyl alcohol A->B LiAlH4, THF (Reduction) C 2-Bromo-1-(bromomethyl) -4-methylbenzene B->C CBr4, PPh3, THF (Appel Reaction) D SN2 Substitution (e.g., Amination, Etherification) C->D Nucleophiles (Targeting Benzyl Bromide) E Cu-Catalyzed Cross-Coupling (e.g., Vinylation) C->E Vinyl-MgCl, CuI (Targeting Benzyl Bromide)

Fig 1. Synthetic pathway and orthogonal reactivity profile of 2-bromo-1-(bromomethyl)-4-methylbenzene.

Applications in Drug Discovery

Because of its dual reactivity, 2-bromo-1-(bromomethyl)-4-methylbenzene is an exceptional scaffold for library generation in drug discovery. The rapid functionalization of the benzylic bromide allows for the quick installation of diverse pharmacophores (such as piperazines or morpholines). Subsequently, the intact aryl bromide serves as a handle for late-stage functionalization via Suzuki coupling to attach various aryl or heteroaryl groups, thereby rapidly expanding structure-activity relationship (SAR) studies.

References

  • 2-bromo-1-(bromomethyl)-4-methylbenzene | CAS 75366-14-2 | AMERICAN ELEMENTS ® , American Elements, 1

  • AB125722 | CAS 75366-14-2 – abcr Gute Chemie , abcr.com, 2

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information , Royal Society of Chemistry (RSC),4

  • 2-bromo-1-(bromomethyl)-4-methylbenzene | 75366-14-2 , Sigma-Aldrich, 3

Sources

Foundational

Advanced Safety and Application Guide: 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 75366-14-2)

Subtitle: A comprehensive technical whitepaper on physicochemical hazard profiling, TRPA1-mediated toxicology, and chemoselective synthetic applications. Executive Summary 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 753...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A comprehensive technical whitepaper on physicochemical hazard profiling, TRPA1-mediated toxicology, and chemoselective synthetic applications.

Executive Summary

2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 75366-14-2), frequently referred to as 2-bromo-4-methylbenzyl bromide, is a highly versatile bifunctional organohalide ()[1]. Featuring both an electrophilic sp3-hybridized benzylic bromide and an sp2-hybridized aryl bromide, this compound serves as a critical linchpin in advanced organic synthesis and medicinal chemistry ()[2]. However, its structural utility is intrinsically linked to its severe hazard profile. As a potent alkylating agent and lachrymator, it requires rigorous handling protocols ()[3]. This whitepaper synthesizes the mechanistic toxicology, self-validating safety systems, and step-by-step chemoselective methodologies required for the safe and effective utilization of this compound.

Physicochemical Profiling & Hazard Classification

Understanding the baseline physicochemical properties is essential for predicting the compound's behavior in both synthetic environments and accidental exposure scenarios. The benzylic C-Br bond is highly polarized and susceptible to solvolysis, necessitating anhydrous storage conditions.

Property / Hazard ClassData / ClassificationMechanistic Implication
CAS Number 75366-14-2Unique identifier for chemical tracking[1].
Molecular Formula C8H8Br2High halogen content indicates high density and lipophilicity[1].
Molecular Weight 263.96 g/mol Heavy vapor; will settle in low-lying areas if aerosolized[2].
Skin Irritation (GHS) Category 2Covalent alkylation of dermal proteins causes severe burns/irritation[3].
Eye Damage (GHS) Category 2Irreversible corneal damage upon contact; potent lachrymator[3].
Specific Target Organ Toxicity STOT SE 3Respiratory tract irritation via inhalation of volatile vapors[3].
Stability Moisture/Light SensitiveHydrolyzes in water to release corrosive hydrobromic acid (HBr)[3].

(Note: Specific GHS hazard classifications are extrapolated from the baseline benzyl bromide pharmacophore[3]).

Mechanistic Toxicology: The Lachrymatory Effect

The acute hazard of 2-bromo-1-(bromomethyl)-4-methylbenzene is dominated by its lachrymatory properties. Unlike simple irritants, benzyl bromides operate via a specific, receptor-mediated biochemical pathway.

Causality of Tearing: The benzylic bromide acts as a potent electrophile. Upon exposure to the ocular surface, it rapidly diffuses across the corneal epithelium due to its lipophilicity. Once in the tissue, it undergoes an irreversible nucleophilic substitution (SN2) reaction with the sulfhydryl (-SH) groups of cysteine residues located on the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channels of trigeminal sensory nerve endings ()[4]. This covalent modification forces a conformational shift, opening the channel to a massive influx of calcium ions (Ca2+). The resulting depolarization triggers an action potential that the central nervous system interprets as severe pain, initiating the reflex lachrymatory response[4].

TRPA1_Mechanism A Electrophilic Diffusion (Corneal Epithelium) B Covalent Alkylation (TRPA1 Cys Residues) A->B C Channel Gating & Conformational Shift B->C D Intracellular Ca2+ Influx C->D E Trigeminal Nerve Action Potential D->E

Figure 1: Mechanistic pathway of TRPA1-mediated lachrymatory reflex induced by benzyl bromides.

Self-Validating Safety & Emergency Protocols

Standard safety protocols (e.g., fume hood usage, double-gloving) are insufficient without a mechanistic understanding of the compound's reactivity. The following self-validating systems ensure verifiable safety.

Spill Quenching Logic: Never use water to clean a spill of 2-bromo-1-(bromomethyl)-4-methylbenzene. Water induces slow hydrolysis, generating HBr gas without rapidly eliminating the electrophilic threat ()[3]. Instead, spills must be quenched with a 5–10% aqueous solution of ethanolamine or sodium thiosulfate. These reagents provide highly nucleophilic nitrogen or sulfur atoms that rapidly outcompete water in an SN2 reaction, converting the hazardous benzyl bromide into a benign, water-soluble amine or thioether.

Self-Validation Step: To confirm the spill is neutralized, monitor the pH of the surface. If the pH drops (becomes acidic), it indicates ongoing hydrolysis and unquenched material. A stable, slightly basic pH confirms complete electrophilic deactivation.

Chemoselective Synthetic Applications

In drug development, 2-bromo-1-(bromomethyl)-4-methylbenzene is prized for its orthogonal reactivity. The benzylic C-Br bond (sp3) is highly reactive toward SN2 displacement due to resonance stabilization of the transition state by the adjacent aromatic ring. Conversely, the aryl C-Br bond (sp2) is completely inert to SN2 conditions but is highly susceptible to oxidative addition by transition metals (e.g., Palladium).

This dichotomy allows for a precise, two-phase chemoselective workflow:

Chemoselective_Workflow Start 2-Bromo-1-(bromomethyl)-4-methylbenzene SN2 Phase 1: SN2 Alkylation (Targets sp3 Benzylic C-Br) Start->SN2 Intermediate Aryl Bromide Intermediate (Inert to SN2 conditions) SN2->Intermediate CrossCoupling Phase 2: Pd-Catalyzed Coupling (Targets sp2 Aryl C-Br) Intermediate->CrossCoupling Product Orthogonally Functionalized Target Scaffold CrossCoupling->Product

Figure 2: Chemoselective sequential functionalization workflow exploiting C-Br bond reactivities.

Step-by-Step Methodology: Chemoselective N-Alkylation (Phase 1)

This protocol details the selective functionalization of the benzylic position while preserving the aryl bromide for downstream cross-coupling.

  • Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.

    • Causality: Exclusion of atmospheric moisture prevents competitive hydrolysis of the benzylic bromide into a benzyl alcohol.

  • Reagent Charging: Add 2-bromo-1-(bromomethyl)-4-methylbenzene (1.0 mmol) and anhydrous potassium carbonate (K2CO3, 2.0 mmol) to the flask. Suspend in 5.0 mL of anhydrous acetonitrile.

  • Temperature Control: Cool the suspension to 0 °C using an ice bath.

    • Causality: Lowering the thermal energy of the system suppresses unwanted side reactions, such as dialkylation of the incoming amine, ensuring a cleaner SN2 trajectory.

  • Nucleophilic Addition: Slowly add the secondary amine (e.g., morpholine, 1.05 mmol) dropwise over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent system.

  • Workup & Extraction: Once the starting material is consumed, quench the reaction with 10 mL of saturated aqueous NaHCO3. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Validation: Analyze the crude product via 1H NMR spectroscopy.

    • Self-Validating Metric: The disappearance of the benzylic CH2 singlet (typically ~4.5 ppm) and the emergence of an upfield shifted CH2 signal (~3.5 ppm) confirms successful N-alkylation. The preservation of the aromatic proton splitting pattern confirms the aryl bromide remains intact for Phase 2.

References

  • Title: 2-bromo-1-(bromomethyl)-4-methylbenzene | CAS 75366-14-2 Source: American Elements URL: [Link]

  • Title: Scientific Advisory Board Report on Riot Control Agents (TRPA1 Mechanism) Source: Organisation for the Prohibition of Chemical Weapons (OPCW) URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-Bromo-4-(bromomethyl)-1-methylbenzene: A Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Introduction: Clarifying the Nomenclature and Structure In the landscape of synthetic organic chemistry, precision in nomenclature is paramount to ensuring...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Nomenclature and Structure

In the landscape of synthetic organic chemistry, precision in nomenclature is paramount to ensuring the accurate and reproducible synthesis of targeted molecules. The compound of interest, often referred to with some variation in the placement of its functional groups, is correctly identified by the International Union of Pure and Applied Chemistry (IUPAC) as 2-Bromo-4-(bromomethyl)-1-methylbenzene .[1] It is crucial to distinguish this from its isomers, as the specific arrangement of the bromo, bromomethyl, and methyl groups on the benzene ring dictates its reactivity and utility as a chemical intermediate. This guide will focus on the properties, synthesis, and applications of the compound with CAS number 259231-26-0.[1]

This molecule possesses two distinct bromine-carbon bonds: a relatively unreactive aryl bromide and a highly reactive benzyl bromide. This differential reactivity is the cornerstone of its utility, allowing for selective, stepwise functionalization, making it a valuable precursor in the multi-step synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.[2]

Physicochemical and Computed Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use in the laboratory. The key identifiers and computed properties for 2-Bromo-4-(bromomethyl)-1-methylbenzene are summarized in the table below.

PropertyValueSource
IUPAC Name 2-bromo-4-(bromomethyl)-1-methylbenzene[1]
CAS Number 259231-26-0[1]
Molecular Formula C₈H₈Br₂[1]
Molecular Weight 263.96 g/mol [1]
Canonical SMILES CC1=C(C=C(C=C1)CBr)Br[1]
InChI InChI=1S/C8H8Br2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3[1]
InChIKey LWQPVINTIOVYLW-UHFFFAOYSA-N[1]
Computed XLogP3 3.5[1]
Physical Form Solid

Synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene: A Mechanistic Approach

The most logical and widely employed synthetic route to 2-Bromo-4-(bromomethyl)-1-methylbenzene is the selective free-radical bromination of the methyl group of its precursor, 2-bromo-4-methyltoluene. This transformation leverages the enhanced reactivity of the benzylic protons.

The Underlying Chemistry: Free-Radical Halogenation

The benzylic C-H bonds in 2-bromo-4-methyltoluene are significantly weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical. This makes the methyl group susceptible to hydrogen abstraction by a radical species, initiating a chain reaction. N-Bromosuccinimide (NBS) is the reagent of choice for such transformations as it provides a low, constant concentration of bromine (Br₂) in the reaction medium, which helps to suppress competing electrophilic aromatic substitution reactions on the benzene ring.[3] The reaction is typically initiated by light (photolysis) or a radical initiator such as azobisisobutyronitrile (AIBN).[4][5]

The mechanism proceeds through three key stages:

  • Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form radicals, which then abstract a hydrogen from a trace amount of HBr to generate a bromine radical (Br•). Alternatively, UV light can cleave the N-Br bond in NBS or the Br-Br bond of molecular bromine.[3][5]

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2-bromo-4-methyltoluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to yield the desired product, 2-Bromo-4-(bromomethyl)-1-methylbenzene, and a new bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Experimental Protocol: A Step-by-Step Guide

The following is a representative, field-proven protocol for the synthesis of 2-Bromo-4-(bromomethyl)-1-methylbenzene.

Materials:

  • 2-Bromo-4-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-4-methyltoluene (1.0 equivalent) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of AIBN (0.02-0.05 equivalents) to the solution.

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can interfere with radical reactions.

  • Reaction Initiation and Progression: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. If using a UV lamp, the reaction can be initiated at a lower temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution. Filter the mixture to remove the solid succinimide.

  • Purification: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 2-Bromo-4-(bromomethyl)-1-methylbenzene.

SynthesisWorkflow Start 2-Bromo-4-methyltoluene Reaction Free-Radical Bromination Start->Reaction Reagents NBS, AIBN CCl4, Reflux Reagents->Reaction Workup Filtration & Washing Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Bromo-4-(bromomethyl) -1-methylbenzene Purification->Product

Caption: Synthetic workflow for 2-Bromo-4-(bromomethyl)-1-methylbenzene.

Spectroscopic Characterization

Applications in Drug Discovery and Organic Synthesis

The strategic importance of 2-Bromo-4-(bromomethyl)-1-methylbenzene lies in its capacity as a versatile building block. Halogenated organic compounds are of immense interest in medicinal chemistry as the incorporation of halogens can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[2]

The primary utility of this compound stems from the high reactivity of the benzylic bromide, which makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the 2-bromo-4-methylbenzyl moiety into a wide range of molecules. For instance, it can be used in the synthesis of complex heterocyclic structures, such as carbazole derivatives, which are recognized as "privileged scaffolds" in drug discovery due to their prevalence in biologically active natural products and synthetic compounds.[2]

Safety and Handling

As a reactive chemical intermediate, 2-Bromo-4-(bromomethyl)-1-methylbenzene must be handled with appropriate safety precautions. It is classified as a hazardous substance, and the following GHS hazard statements apply:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood.

Handling and Storage:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

2-Bromo-4-(bromomethyl)-1-methylbenzene is a strategically important synthetic intermediate with a well-defined reactivity profile that enables selective chemical transformations. Its utility in introducing the 2-bromo-4-methylbenzyl group makes it a valuable tool for researchers in organic synthesis and particularly for medicinal chemists involved in the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is essential for its effective and responsible use in a research and development setting.

References

  • PubChem. (n.d.). 2-Bromo-4-(bromomethyl)-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • BYJU'S. (n.d.). Mechanism of Free Radical Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

Sources

Foundational

High-Resolution ¹H NMR Characterization of 2-Bromo-1-(bromomethyl)-4-methylbenzene: A Technical Guide

Molecular Architecture & Spin System Causality 2-Bromo-1-(bromomethyl)-4-methylbenzene (PubChem CID: 14766224) is a highly versatile, bifunctional aromatic building block[1]. Its structural architecture features both a n...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Spin System Causality

2-Bromo-1-(bromomethyl)-4-methylbenzene (PubChem CID: 14766224) is a highly versatile, bifunctional aromatic building block[1]. Its structural architecture features both a nucleophilic substitution-ready benzylic bromide and a cross-coupling-ready aryl bromide[2]. Understanding its ¹H NMR spectrum requires a deep analysis of the electronic environment—specifically the interplay between inductive withdrawal (-I), resonance donation (+R), and magnetic anisotropy.

The molecule presents three distinct proton environments:

  • Aliphatic Methyl (4-CH₃): Located at position 4, this group acts as an electron-donating moiety via hyperconjugation, shielding the adjacent aromatic protons[2].

  • Benzylic Bromomethyl (1-CH₂Br): The highly electronegative bromine atom exerts a strong inductive withdrawal (-I) effect. Coupled with the magnetic anisotropy of the adjacent benzene ring, these protons are heavily deshielded[2].

  • Aromatic Protons (H-3, H-5, H-6): These protons form an AMX-type spin system. The electron-donating methyl group shields H-5, while the electron-withdrawing bromomethyl group slightly deshields H-6. H-3 is isolated between the bromo and methyl substituents, resulting in an absence of strong ortho-coupling[2].

SpinSystem cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic Substituents H5 H-5 (7.10 ppm) Doublet (J=7.8 Hz) H6 H-6 (7.33 ppm) Doublet (J=7.8 Hz) H5->H6 ³J = 7.8 Hz (Ortho) H3 H-3 (7.40 ppm) Singlet H5->H3 ⁴J ~ 1.5 Hz (Unresolved) CH3 4-CH3 (2.33 ppm) Singlet CH3->H5 Shielding Effect (+I) CH2Br 1-CH2Br (4.59 ppm) Singlet CH2Br->H6 Deshielding Effect (-I)

Proton spin-coupling network and electronic effects in 2-Bromo-1-(bromomethyl)-4-methylbenzene.

Empirical ¹H NMR Spectral Data

The following quantitative data is derived from a 300 MHz ¹H NMR spectrum acquired in Chloroform-d (CDCl₃)[2]. Note that at higher magnetic field strengths (e.g., 600 MHz), the meta-coupling between H-3 and H-5 (typically ~1.5 Hz) may become resolved, splitting the H-3 singlet into a fine doublet and the H-5 doublet into a doublet of doublets.

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Causality
4-CH₃ 2.33Singlet (s)3H-Shielded aliphatic methyl group on the aromatic ring.
1-CH₂Br 4.59Singlet (s)2H-Deshielded by the adjacent electronegative bromine and anisotropic aromatic ring.
H-5 7.10Doublet (d)1H7.8Ortho to H-6. Shielded by the electron-donating 4-methyl group.
H-6 7.33Doublet (d)1H7.8Ortho to H-5. Slightly deshielded due to proximity to the bromomethyl group.
H-3 7.40Singlet (s)1H-Isolated proton between bromo and methyl groups. Meta-coupling unresolved at 300 MHz.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity spectral data free from magnetic susceptibility artifacts, the following self-validating protocol must be strictly adhered to during sample preparation and acquisition[3][4][5].

Step 1: Sample Weighing & Dissolution

  • Action: Accurately weigh 10–15 mg of 2-bromo-1-(bromomethyl)-4-methylbenzene into a clean glass vial[4][5].

  • Action: Add 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS)[5].

  • Causality: 10–15 mg provides an optimal signal-to-noise (S/N) ratio for ¹H NMR without exceeding the dynamic range of the receiver[5]. CDCl₃ is selected because it lacks exchangeable protons and its deuterium provides a robust lock signal for B₀ field stabilization[6].

Step 2: Filtration & Homogenization

  • Action: Pass the dissolved sample through a Pasteur pipette tightly plugged with glass wool directly into a high-quality 5 mm Wilmad NMR tube[4][5].

  • Self-Validation: Visually inspect the tube against a light source. The solution must be completely transparent. Any suspended particulates will distort magnetic field homogeneity, causing peak broadening and loss of resolution[3][5]. If cloudy, re-filter.

Step 3: Instrument Tuning, Locking, and Shimming

  • Action: Insert the sample into the spectrometer. Lock the instrument onto the deuterium resonance of CDCl₃ (7.26 ppm)[6].

  • Self-Validation: Monitor the lock signal amplitude. A stable, high-level lock confirms solvent purity and sufficient deuteration[6].

  • Action: Execute gradient shimming (e.g., TopShim) to optimize the Z-axis magnetic gradients[7].

Step 4: Acquisition & Processing

  • Action: Acquire the spectrum using a standard 90° pulse sequence (zg30) with 16 scans and a relaxation delay (D1) of 1.5 seconds.

  • Action: Apply a Fourier Transform, phase the spectrum manually to ensure symmetrical peak bases, and reference the internal TMS signal exactly to 0.00 ppm[5].

Application Workflow: From Precursor to Complex Scaffolds

2-Bromo-1-(bromomethyl)-4-methylbenzene serves as a critical precursor in advanced organic synthesis. In a landmark methodology developed by Watanabe et al., this compound is utilized to synthesize complex polysubstituted naphthalenes[2][8].

The workflow begins with a Kumada-type allylation. The benzylic bromide selectively reacts with vinylmagnesium chloride in the presence of a Copper(I) iodide catalyst, yielding 1-allyl-2-bromo-4-methylbenzene[2]. This intermediate is then subjected to a highly specialized hydrazone-palladium(0) catalyzed dearomative annulation. The palladium catalyst undergoes oxidative addition into the aryl bromide bond, coordinates with an internal alkyne, and executes an intramolecular Heck-type cascade cyclization to construct the naphthalene core[8].

SyntheticWorkflow A 2-Bromo-1-(bromomethyl) -4-methylbenzene B Allylation (Vinyl-MgCl, CuI) A->B C 1-Allyl-2-bromo -4-methylbenzene B->C C-C Bond Formation D Pd-Catalyzed Annulation C->D + Internal Alkyne E Polysubstituted Naphthalene D->E Cascade Cyclization

Synthetic workflow from benzylic bromide precursor to polysubstituted naphthalene scaffolds.

References

  • Watanabe, K., Mino, T., Hatta, C., Ito, S., & Sakamoto, M. (2015). Hydrazone–palladium catalyzed annulation of 1-allyl-2-bromobenzene derivatives with internal alkynes. Organic & Biomolecular Chemistry. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 14766224, 2-Bromo-1-(bromomethyl)-4-methylbenzene. URL:[Link]

  • Massachusetts Institute of Technology (MIT) OpenCourseWare. (2004). 5.301 Chemistry Laboratory Techniques: FT-NMR Sample Preparation Guide. URL: [Link]

  • University of Reading, School of Chemistry. (n.d.). NMR Sample Preparation Guidelines. URL:[Link]

Sources

Exploratory

13C NMR Analysis of 2-Bromo-1-(bromomethyl)-4-methylbenzene: A Comprehensive Technical Guide

Executive Summary 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2)[1], also widely referred to as 2-bromo-4-methylbenzyl bromide[2], is an indispensable bifunctional building block in modern organic synthesis. I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2)[1], also widely referred to as 2-bromo-4-methylbenzyl bromide[2], is an indispensable bifunctional building block in modern organic synthesis. It is heavily utilized in to construct polysubstituted naphthalenes and complex pharmacophores in drug development[3]. For researchers tracking reaction progress or confirming the integrity of synthetic intermediates, precise structural elucidation via 13C Nuclear Magnetic Resonance (NMR) spectroscopy is non-negotiable.

This whitepaper provides an authoritative, step-by-step guide to the 13C NMR analysis of this molecule, detailing the causality behind experimental parameters, signal assignments, and self-validating validation protocols.

Molecular Architecture & Electronic Environment

The 13C NMR spectrum of 2-bromo-1-(bromomethyl)-4-methylbenzene is dictated by the competing electronic effects of its three substituents on the central aromatic ring. Understanding these mechanistic effects is crucial for predictive signal assignment:

  • The Heavy Atom Effect (Bromine at C2): While halogens are highly electronegative, large polarizable atoms like bromine induce a strong spin-orbit coupling effect. This generates a localized diamagnetic shielding current that pushes the ipso carbon (C2) significantly upfield relative to unsubstituted benzene (128.5 ppm).

  • Inductive Withdrawal (Bromomethyl at C1): The -CH₂Br group acts as an electron-withdrawing group via inductive effects (-I). This depletes electron density at the ipso position, deshielding C1 and shifting it downfield.

  • Hyperconjugation & Inductive Donation (Methyl at C4): The -CH₃ group acts as an electron-donating group (+I). Through hyperconjugation, it increases electron density at the ortho and para positions but strongly deshields its own ipso carbon (C4).

Substituent_Effects Center Aromatic Ring Base Shift: 128.5 ppm Br Bromine (-Br) Heavy Atom Effect Shielding at C2 Br->Center C2 (124.2 ppm) CH3 Methyl (-CH3) Inductive Donation Deshielding at C4 CH3->Center C4 (140.6 ppm) CH2Br Bromomethyl (-CH2Br) Inductive Withdrawal Deshielding at C1 CH2Br->Center C1 (133.7 ppm)

Electronic effects of substituents on the 13C NMR chemical shifts of the aromatic ring.

Experimental Protocol: High-Resolution 13C NMR Acquisition

To achieve quantitative or semi-quantitative 13C NMR spectra, the acquisition protocol must be meticulously designed to account for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 40–50 mg of the highly pure compound in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: High concentration is required to overcome the low sensitivity of 13C. CDCl₃ provides a stable deuterium lock signal (77.16 ppm for 13C) and excellent solubility for halogenated aromatics.

  • Probe Tuning & Matching: Manually or automatically tune the broadband channel to the exact 13C resonance frequency (e.g., 75 MHz or 100 MHz).

    • Causality: Perfect impedance matching minimizes reflected power, maximizing signal transfer and optimizing the Signal-to-Noise Ratio (SNR).

  • Locking & Shimming: Lock onto the CDCl₃ deuterium signal and execute gradient shimming (Z0–Z5).

    • Causality: A highly homogeneous magnetic field prevents peak broadening, ensuring closely spaced signals (like C1 and C3) are resolved as sharp, distinct singlets.

  • Pulse Sequence & Acquisition (zgpg30): Utilize a composite pulse decoupling sequence with a 30° excitation pulse.

    • Causality: A 30° pulse allows for faster longitudinal relaxation ( T1​ ) recovery compared to a 90° pulse, enabling a shorter repetition time and more scans per hour.

  • Relaxation Delay (D1): Set D1 to 2.0–3.0 seconds.

    • Causality: Quaternary carbons (C1, C2, C4) lack attached protons and cannot efficiently relax via dipole-dipole interactions. A prolonged D1 prevents the saturation of these signals, ensuring they remain detectable above the noise floor.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) prior to Fourier Transformation.

NMR_Workflow Start Sample Prep (CDCl3 + TMS) Tuning Probe Tuning & Matching (13C & 1H channels) Start->Tuning LockShim Locking & Shimming (Z0-Z5 gradients) Tuning->LockShim Acq 13C CPD Acquisition (zgpg30, 1024 scans) LockShim->Acq Process FID Processing (FT, Phase/Baseline Corr.) Acq->Process Assign Signal Assignment (Multiplet Analysis) Process->Assign

Step-by-step 13C NMR acquisition and processing workflow for halogenated benzyl derivatives.

Quantitative Data & Signal Assignment

The following assignments are derived from empirical data and validated by [3][4]. The decoupled spectrum run at 75 MHz in CDCl₃ yields exactly eight distinct carbon signals, corresponding to the molecular symmetry.

Carbon PositionChemical Shift (ppm)Multiplicity (Decoupled)Assignment Rationale (Causality)
-CH₃ 20.8SingletTypical aliphatic methyl resonance, slightly deshielded by the aromatic ring[4].
-CH₂Br 33.5SingletDeshielded by the highly electronegative bromine atom (-I effect) compared to a standard benzylic methyl[4].
C2 (Ar-Br) 124.2SingletStrong upfield shift due to the heavy atom shielding effect of the directly attached bromine[4].
C6 (Ar-H) 128.7SingletOrtho to -CH₂Br and meta to -CH₃. Experiences minimal net electronic perturbation[4].
C5 (Ar-H) 130.9SingletOrtho to -CH₃ (+I donation) and meta to -Br[4].
C1 (Ar-CH₂Br) 133.7SingletIpso to the electron-withdrawing bromomethyl group, leading to moderate deshielding[4].
C3 (Ar-H) 133.9SingletOrtho to both -Br and -CH₃, experiencing combined steric and minor electronic deshielding[4].
C4 (Ar-CH₃) 140.6SingletIpso to the methyl group; strongly deshielded by hyperconjugation and inductive donation[4].

Self-Validating Systems in NMR Analysis

To ensure absolute trustworthiness in these assignments, the protocol must be self-validating. Relying solely on 1D 13C NMR can lead to the misassignment of closely spaced peaks (e.g., C1 and C3 at 133.7 and 133.9 ppm). A robust analytical workflow mandates the following 2D and specialized 1D experiments:

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Running a DEPT-135 experiment is mandatory for structural validation. In this spectrum, the -CH₃ (20.8 ppm) and aromatic CH carbons (128.7, 130.9, 133.9 ppm) will appear as positive phased peaks. The -CH₂Br (33.5 ppm) will appear as a negative phased peak. Crucially, the quaternary carbons (124.2, 133.7, 140.6 ppm) will disappear entirely, instantly differentiating C1 (quaternary) from C3 (CH).

  • HMBC (Heteronuclear Multiple Bond Correlation): To definitively lock the assignment of C1 versus C3, an HMBC experiment is utilized. It will reveal a strong 3-bond correlation ( 3JCH​ ) from the benzylic protons of the -CH₂Br group to C2 and C6, but not to C3, definitively mapping the spatial arrangement of the aromatic ring.

References

  • Title: Hydrazone–palladium catalyzed annulation of 1-allyl-2-bromobenzene derivatives with internal alkynes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Solvent Compatibility of 2-Bromo-1-(bromomethyl)-4-methylbenzene

Executive Summary In advanced organic synthesis and drug development, the rational selection of solvents is as critical as the choice of reagents. 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2) is a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced organic synthesis and drug development, the rational selection of solvents is as critical as the choice of reagents. 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2) is a highly versatile, bifunctional building block featuring both an electrophilic benzylic bromide and an aryl bromide[1]. This structural duality allows for orthogonal reactivity—such as sequential nucleophilic substitution and palladium-catalyzed cross-coupling. However, the high reactivity of the bromomethyl group necessitates strict solvent compatibility profiling. This guide provides an in-depth analysis of the solubility characteristics of 2-Bromo-1-(bromomethyl)-4-methylbenzene, detailing mechanistic solute-solvent interactions and providing a self-validating protocol for empirical solubility determination.

Physicochemical Landscape

Understanding the baseline physicochemical properties of 2-Bromo-1-(bromomethyl)-4-methylbenzene is the first step in predicting its solvation thermodynamics. As a low-melting-point solid with a highly lipophilic surface area, the compound exhibits strong affinities for non-polar and polar aprotic environments while completely resisting aqueous solvation.

Table 1: Core Physicochemical Properties

PropertyValueAnalytical Implication
Chemical Name 2-Bromo-1-(bromomethyl)-4-methylbenzeneBifunctional reactivity profile.
CAS Number 75366-14-2Standardized tracking [1, 2].
Molecular Formula C₈H₈Br₂High halogen content increases density.
Molecular Weight 263.96 g/mol Heavy atom effect impacts gravimetric limits.
Melting Point 53–55 °CLow lattice energy; readily solubilized.
Physical Form Crystalline PowderHigh surface area accelerates dissolution.

Mechanistic Solute-Solvent Interactions

As a Senior Application Scientist, I approach solvent selection not merely as a physical dissolution task, but as an exercise in kinetic control. The solvent must dissolve the solute without triggering premature degradation.

  • Polar Aprotic Solvents (DMF, DMSO, THF): These solvents offer exceptional solubility profiles for 2-Bromo-1-(bromomethyl)-4-methylbenzene. The strong dipole moments of DMF and DMSO stabilize the transition states during subsequent nucleophilic substitutions (Sₙ2). Crucially, because they lack hydrogen-bond donors, they do not act as competing nucleophiles, preserving the integrity of the labile -CH₂Br group.

  • Non-Polar / Weakly Polar Solvents (Dichloromethane, Toluene): Solubility in these media is driven by favorable London dispersion forces that perfectly match the lipophilic aromatic ring and the methyl substituent. Toluene is particularly advantageous for downstream metal-catalyzed cross-coupling reactions, as it provides a non-coordinating environment that does not poison palladium catalysts.

  • Polar Protic Solvents (Methanol, Ethanol): While the compound is physically soluble in short-chain alcohols, these solvents are strictly contraindicated for stock solution storage. The protic oxygen acts as a nucleophile, leading to rapid solvolysis (via Sₙ1/Sₙ2 pathways) that displaces the benzylic bromide to form an ether byproduct.

SolventSelection Start Identify Target Reaction for 2-Bromo-1-(bromomethyl)-4-methylbenzene Alkylation Nucleophilic Substitution (e.g., N/O-Alkylation) Start->Alkylation Coupling Metal-Catalyzed Cross-Coupling Start->Coupling Aprotic Polar Aprotic Solvents (DMF, DMSO, THF) Solubility: >100 mg/mL Alkylation->Aprotic Enhances SN2 kinetics Protic Protic Solvents (MeOH, EtOH) WARNING: Solvolysis Risk Alkylation->Protic Avoid NonPolar Non-Polar / Weakly Polar (Toluene, DCM) Solubility: >100 mg/mL Coupling->NonPolar Optimal for Pd-catalysts Coupling->Protic Avoid

Figure 1: Solvent selection logic for 2-Bromo-1-(bromomethyl)-4-methylbenzene workflows.

Quantitative Solubility Matrix

The following table summarizes the expected saturation limits and compatibility of 2-Bromo-1-(bromomethyl)-4-methylbenzene across standard laboratory solvents at 20 °C.

Table 2: Solubility and Compatibility Matrix

Solvent ClassSpecific SolventEst. Solubility LimitCompatibility / Stability
Polar Aprotic Tetrahydrofuran (THF)> 150 mg/mLExcellent; ideal for Grignard formation.
Polar Aprotic Dimethylformamide (DMF)> 200 mg/mLExcellent; optimal for Sₙ2 alkylations.
Weakly Polar Dichloromethane (DCM)> 250 mg/mLExcellent; standard for extractions.
Non-Polar Toluene> 100 mg/mLHigh; ideal for high-temp cross-coupling.
Polar Protic Methanol (MeOH)~ 50 mg/mLPoor ; rapid solvolysis degrades solute.
Aqueous Water< 0.01 mg/mLInsoluble ; highly hydrophobic.

Experimental Methodology: Gravimetric Solubility Determination

To accurately determine the solubility of 2-Bromo-1-(bromomethyl)-4-methylbenzene in novel solvent systems, we utilize a gravimetric shake-flask method. This protocol is structurally adapted from the OECD Test Guideline 105 [3], modified specifically for highly reactive organic intermediates.

Causality & Trustworthiness: We employ gravimetric analysis rather than HPLC-UV. Benzyl bromides can react with the protic mobile phases (e.g., Water/MeOH) used in standard reverse-phase HPLC, leading to false degradation peaks. Gravimetry provides a self-validating system: by evaporating the solvent to a constant mass, we inherently prove that only the non-volatile solute remains, ensuring absolute thermodynamic accuracy.

Step-by-Step Protocol

Step 1: Preparation of the Solid Phase

  • Accurately weigh 500.0 mg of 2-Bromo-1-(bromomethyl)-4-methylbenzene powder into a pre-weighed, dry 10 mL amber glass vial.

    • Causality: Amber glass is mandatory to prevent photo-catalyzed homolytic cleavage of the labile C-Br bonds during the extended equilibration period.

Step 2: Solvent Addition and Saturation

  • Add exactly 1.0 mL of the target anhydrous organic solvent (e.g., anhydrous THF).

  • Seal the vial immediately with a PTFE-lined screw cap.

    • Causality: PTFE prevents solvent evaporation and blocks atmospheric moisture ingress, which could initiate competitive hydrolysis of the bromomethyl group.

Step 3: Thermal Equilibration

  • Place the sealed vial in a thermostatic shaker bath set strictly to 20.0 ± 0.5 °C.

  • Agitate at 150 rpm for exactly 24 hours.

    • Causality: A 24-hour window is the optimal intersection for achieving true thermodynamic saturation while minimizing the kinetic window for any potential auto-degradation.

Step 4: Phase Separation

  • Transfer the suspension to a temperature-controlled centrifuge pre-chilled to 20 °C. Spin at 5000 rpm for 15 minutes to pellet the undissolved solid phase.

  • Carefully extract 0.5 mL of the clear supernatant using a micro-syringe equipped with a 0.22 µm PTFE syringe filter.

Step 5: Gravimetric Quantification (Self-Validating Step)

  • Dispense the 0.5 mL filtered supernatant into a pre-tared, dry glass crucible.

  • Evaporate the solvent under a gentle, continuous stream of ultra-pure nitrogen gas at room temperature.

  • Weigh the crucible iteratively every 30 minutes until a constant mass (± 0.1 mg) is achieved.

  • Calculate the solubility (mg/mL) by multiplying the residual solid mass by 2 (to account for the 0.5 mL aliquot).

References

  • American Elements. "2-bromo-1-(bromomethyl)-4-methylbenzene | CAS 75366-14-2". American Elements Life Science Products. Available at: [Link]

  • OECD (1995). "Test No. 105: Water Solubility". OECD Guidelines for the Testing of Chemicals, Section 1. Available at: [Link]

Exploratory

Stability and Storage Dynamics of 2-Bromo-1-(bromomethyl)-4-methylbenzene: A Technical Guide

Executive Summary 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2), commonly referred to as 2-bromo-4-methylbenzyl bromide, is a highly reactive bifunctional building block widely utilized in active pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2), commonly referred to as 2-bromo-4-methylbenzyl bromide, is a highly reactive bifunctional building block widely utilized in active pharmaceutical ingredient (API) synthesis and advanced materials development. Due to the extreme electrophilicity of its benzylic carbon, this compound is inherently unstable under ambient conditions. This whitepaper provides researchers and drug development professionals with an authoritative, mechanistic guide to understanding its degradation pathways and implementing self-validating storage and handling protocols.

Structural Causality and Reactivity Profile

To design an effective storage protocol, one must first understand the molecular causality of the compound's instability. The molecule features a benzylic bromide core modified by an ortho-bromo and a para-methyl substituent.

  • Electronic Destabilization (The para-Methyl Effect): The para-methyl group donates electron density into the aromatic ring via hyperconjugation (+R effect). This electron donation stabilizes the development of a positive charge at the benzylic position, significantly lowering the activation energy for SN1 solvolysis and making the compound exceptionally sensitive to ambient humidity.

  • Steric and Inductive Factors (The ortho-Bromo Effect): While the ortho-bromo group provides localized steric hindrance that slightly impedes direct SN2 nucleophilic attack, its electron-withdrawing inductive (-I) effect leaves the aromatic ring electron-deficient. This delicate electronic balance heavily influences the stability of photolytically generated radicals.

Mechanistic Degradation Pathways

Understanding how the compound degrades allows us to engineer specific barriers against each pathway.

A. Moisture-Driven Hydrolysis

This is the most critical vulnerability. The electrophilic benzylic carbon reacts rapidly with atmospheric water to yield 2-bromo-4-methylbenzyl alcohol and [1]. This reaction is highly problematic because HBr acts as an autocatalyst, exponentially accelerating further hydrolysis. Furthermore, HBr is a highly corrosive gas that reacts violently with metal storage containers (e.g., stainless steel or zinc) to produce explosive hydrogen gas[1].

B. Photolytic Cleavage

The benzylic C-Br bond is photolabile. Exposure to UV or high-intensity visible light induces homolytic cleavage, forming a resonance-stabilized benzyl radical and a bromine radical. This highly reactive intermediate predominantly undergoes[2]. If oxygen is present in the headspace, the radical can also be trapped to form benzaldehyde derivatives.

C. Thermal Decomposition

Extended exposure to ambient or elevated temperatures provides the necessary activation energy for slow polymerization or complex of the benzylic species[3]. This necessitates strict cold-chain management from synthesis to benchtop application.

Pathways Compound 2-Bromo-1-(bromomethyl) -4-methylbenzene Hydrolysis SN1 Hydrolysis Compound->Hydrolysis + H2O (Moisture) Photolysis Homolytic Cleavage Compound->Photolysis + UV/Vis Light (hv) Polymerization Thermal Decomposition Compound->Polymerization + Heat (Δ) Alcohol Benzyl Alcohol Derivative + HBr (Corrosive) Hydrolysis->Alcohol Radical Benzyl Radical + Br Radical Photolysis->Radical Oligomer Oligomers / Polymers Polymerization->Oligomer Homocoupling Bibenzyl Homocoupling (C-C Bond Formation) Radical->Homocoupling

Mechanistic degradation pathways of the benzylic bromide under environmental stress.

Quantitative Stability Matrix

To standardize laboratory expectations, the following table summarizes the quantitative stability of the compound under varying environmental conditions.

Table 1: Stability Matrix and Expected Shelf-Life

Storage ConditionTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Mechanism
Optimal 2–8 °CArgon (<1 ppm H₂O)Dark (Amber Glass)> 12 MonthsNone (Stable)
Sub-optimal 20–25 °CArgonDark3–6 MonthsSlow Thermal Polymerization
Poor 20–25 °CAmbient AirDark< 1 MonthHydrolysis (HBr generation)
Critical Failure 20–25 °CAmbient AirAmbient Light< 1 WeekHydrolysis + Photolytic Homocoupling

Experimental Workflows & Protocols

Every protocol utilized in the handling of reactive benzylic bromides must be a self-validating system. The following workflows ensure that the material is protected during storage (Protocol 1) and that its integrity can be analytically verified prior to use (Protocol 2).

Protocol 1: Inert Atmosphere Aliquoting and Storage

Repeatedly opening a bulk container introduces atmospheric moisture, leading to an autocatalytic degradation cascade. Bulk material must be aliquoted immediately upon receipt.

  • Vial Preparation: Bake amber glass vials (2 mL to 10 mL) and Polytetrafluoroethylene (PTFE)-lined screw caps in a drying oven at 120 °C for a minimum of 4 hours. Causality: Amber glass blocks photolytic UV/Vis radiation. PTFE is strictly required because standard polymeric cap liners will degrade upon exposure to trace HBr vapors.

  • Atmosphere Control: Transfer the bulk reagent and the cooled, dried vials into a glovebox maintained under a strict Argon atmosphere (<1 ppm O₂, <1 ppm H₂O).

  • Aliquoting: Dispense the required mass/volume of 2-Bromo-1-(bromomethyl)-4-methylbenzene into individual vials. This single-use aliquot strategy prevents repeated thermal cycling and moisture exposure.

  • Hermetic Sealing: Cap tightly with the PTFE-lined caps. Wrap the cap-vial junction with Parafilm® to provide a secondary, external moisture barrier.

  • Cold Storage: Remove the sealed vials from the glovebox and immediately transfer them to a monitored refrigerator at 2–8 °C. Ideally, store the vials within a secondary desiccator cabinet inside the refrigerator.

Workflow Step1 1. Bulk Receipt Inspect seal Verify cold chain Step2 Step2 Step1->Step2 Step3 3. Aliquoting Dry amber glass Pre-weighed vials Step2->Step3 Step4 4. Hermetic Sealing PTFE-lined caps Parafilm wrap Step3->Step4 Step5 5. Cold Storage 2-8 °C Desiccator cabinet Step4->Step5

Step-by-step inert atmosphere aliquoting and storage workflow.

Protocol 2: Stability-Indicating Assay (HPLC-UV)

Prior to utilizing an older aliquot in a sensitive API synthesis, its purity must be validated to ensure no hydrolysis or homocoupling has occurred.

  • Sample Preparation: Dissolve 10 mg of the stored compound in 10 mL of anhydrous, HPLC-grade Acetonitrile (ACN). Crucial Step: Prepare this solution immediately before injection. Leaving the compound in non-anhydrous solvents will induce in-situ solvolysis, yielding false-positive degradation results.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 x 4.6 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 210 nm and 254 nm.

  • Data Interpretation: Quantify the relative peak area of the parent compound against degradation peaks. The hydrolysis product (2-bromo-4-methylbenzyl alcohol) is more polar and will elute earlier than the parent peak. Conversely, photolytic homocoupling products (bibenzyls) are highly lipophilic and will elute later.

Sources

Foundational

Orthogonal Reactivity Profile of 2-Bromo-1-(bromomethyl)-4-methylbenzene: A Bifunctional Scaffold for Advanced Synthesis

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2) Executive Summary In modern drug discovery and complex molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Compound: 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2)

Executive Summary

In modern drug discovery and complex molecule synthesis, bifunctional building blocks that offer programmable, orthogonal reactivity are invaluable. 2-Bromo-1-(bromomethyl)-4-methylbenzene [1] is a premier example of such a scaffold. Featuring both an aliphatic benzylic bromide and an aromatic aryl bromide, this molecule allows chemists to perform sequential, highly chemoselective functionalizations without the need for protecting group chemistry.

This technical guide dissects the causality behind its reactivity, provides quantitative metrics for reaction planning, and outlines field-validated, self-correcting protocols for its application in advanced synthesis.

Structural Anatomy and Reactivity Causality

The utility of 2-Bromo-1-(bromomethyl)-4-methylbenzene stems from the stark electronic and steric differences between its three functional groups. Understanding the underlying physical chemistry is critical for designing successful synthetic routes.

  • The Benzylic Bromide (-CH₂Br): The carbon-bromine bond at the benzylic position is sp3 hybridized. However, the adjacent aromatic π -system significantly lowers the activation energy for nucleophilic substitution ( SN​2 ). The transition state is stabilized by orbital overlap between the incoming nucleophile, the leaving group, and the π -cloud. This site is highly electrophilic and reacts rapidly under mild conditions.

  • The Aryl Bromide (Ar-Br): The carbon-bromine bond on the aromatic ring is sp2 hybridized. The bond is shorter, stronger, and fortified by resonance, making it inert to standard nucleophiles. Activation of this bond strictly requires transition-metal catalysis (e.g., Palladium or Copper) to undergo oxidative addition[2].

  • The Aryl Methyl Group (-CH₃): Located at the para position relative to the benzylic group, this sp3 carbon is electronically neutral and sterically isolated. It remains inert under both SN​2 and cross-coupling conditions, serving as a stable structural anchor or a site for late-stage extreme oxidation.

Quantitative Reactivity Metrics

To facilitate rational reaction design, the following table summarizes the distinct physicochemical properties of the reactive sites.

Reactive SiteHybridizationApprox. Bond Dissociation EnergyPrimary Reaction ModalityCatalyst Dependency
Benzylic -CH₂Br sp3 ~68 kcal/mol SN​2 Nucleophilic SubstitutionNone (Spontaneous with Nucleophile)
Aryl -Br sp2 ~81 kcal/molOxidative Addition / Cross-CouplingHigh (Requires Pd, Ni, or Cu)
Aryl -CH₃ sp3 ~88 kcal/molRadical Halogenation / OxidationRequires Radical Initiator / Strong Oxidant

Orthogonal Functionalization Strategy

The vast kinetic difference in bond dissociation energies dictates a strict synthetic hierarchy: Benzylic substitution must precede aryl cross-coupling.

Attempting palladium-catalyzed cross-coupling prior to benzylic substitution will result in competing oxidative additions, leading to complex mixtures, oligomerization, or premature consumption of the catalyst. By exploiting the inherent chemoselectivity, chemists can achieve a clean, two-stage functionalization.

Reactivity A 2-Bromo-1-(bromomethyl) -4-methylbenzene (Bifunctional Scaffold) B Benzylic Substitution Product (SN2) Ar-Br remains intact A->B  Nucleophile (e.g., Amine)  Base, Mild Conditions  Chemoselective SN2 C Cross-Coupled Biaryl Product Fully Functionalized B->C  Arylboronic Acid  Pd Catalyst, Base, Heat  Suzuki-Miyaura Coupling

Caption: Orthogonal, two-stage functionalization pathway exploiting distinct C-Br bond reactivities.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In process chemistry, a protocol must not only describe the action but also embed analytical checkpoints to ensure the reaction trajectory is correct before proceeding to the next step.

Safety Note: Benzylic bromides are potent lachrymators and alkylating agents. All manipulations must be performed in a properly ventilated fume hood using appropriate PPE.

Protocol A: Chemoselective Benzylic Amination ( SN​2 )

Objective: To selectively alkylate a secondary amine at the benzylic position while preserving the aryl bromide.

Reagents:

  • 2-Bromo-1-(bromomethyl)-4-methylbenzene (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

  • Acetonitrile (ACN) (0.2 M)

Step-by-Step Methodology & Causality:

  • Preparation: Suspend K2​CO3​ in ACN at room temperature.

    • Causality: ACN is a polar aprotic solvent that accelerates SN​2 reactions by leaving the nucleophile unsolvated and highly reactive. K2​CO3​ acts as an insoluble "acid sponge" to neutralize the generated HBr , preventing the amine from forming an unreactive hydrobromide salt.

  • Addition: Add the secondary amine, followed by the dropwise addition of 2-Bromo-1-(bromomethyl)-4-methylbenzene dissolved in a minimal amount of ACN.

  • Agitation: Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the disappearance of the starting material. The benzylic bromide is highly UV-active. LC-MS should show the expected [M+H]+ mass of the amine product, with the characteristic 1:1 isotopic pattern of a single bromine atom (confirming the aryl bromide is untouched).

  • Workup: Filter the suspension to remove inorganic salts. Concentrate the filtrate under reduced pressure. Partition between Ethyl Acetate and Water, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To couple the remaining aryl bromide with an arylboronic acid to form a biaryl system.

Reagents:

  • Product from Protocol A (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Pd(dppf)Cl2​ (0.05 equiv / 5 mol%)

  • Sodium Carbonate ( Na2​CO3​ ) (3.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (0.1 M)

Step-by-Step Methodology & Causality:

  • Degassing: Combine the aryl bromide, arylboronic acid, and 1,4-Dioxane in a Schlenk flask. Sparge with Argon for 15 minutes.

    • Causality: Oxygen rapidly deactivates Pd(0) catalysts. Thorough degassing is non-negotiable for high yields.

  • Catalyst Addition: Add Pd(dppf)Cl2​ and the aqueous Na2​CO3​ solution.

    • Causality: The bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step of the catalytic cycle and prevents the precipitation of inactive Palladium black. The biphasic Dioxane/Water system ensures both organic substrates and inorganic bases are solvated, facilitating the formation of the reactive boronate complex required for transmetalation.

  • Heating: Heat the biphasic mixture to 90°C for 12 hours under active stirring.

  • Validation Checkpoint 2 (NMR/HRMS): Upon completion, perform a mini-workup of an aliquot. 1H NMR should show the disappearance of the aryl bromide protons and the appearance of a new complex multiplet in the aromatic region.

  • Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate. Pass the organic layer through a short pad of Celite to remove Palladium residues.

Workflow Step1 Step 1: Benzylic Amination (Reagent: Amine, K2CO3, ACN) Val1 Validation: TLC / LC-MS Check for disappearance of starting material (m/z 264) Step1->Val1 Step2 Step 2: Workup & Isolation (Liquid-Liquid Extraction) Val1->Step2 Step3 Step 3: Suzuki Coupling (Reagent: Ar-B(OH)2, Pd cat, 90°C) Step2->Step3 Val2 Validation: NMR / HRMS Confirm biaryl formation and Pd removal Step3->Val2

Caption: Self-validating experimental workflow ensuring quality control between orthogonal synthetic steps.

Applications in Drug Development

The ability to sequentially decorate the 2-Bromo-1-(bromomethyl)-4-methylbenzene core makes it highly prized in medicinal chemistry. By installing a solubilizing amine at the benzylic position and a lipophilic biaryl moiety via the aryl bromide, chemists can rapidly synthesize libraries of compounds to probe Structure-Activity Relationships (SAR). This specific substitution pattern (1,2,4-trisubstituted benzene) is frequently found in kinase inhibitors, GPCR antagonists, and novel allosteric modulators[3].

References

  • American Elements. "2-bromo-1-(bromomethyl)-4-methylbenzene | CAS 75366-14-2". American Elements Catalog. URL:[Link]

  • Royal Society of Chemistry. "Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information". Chemical Communications. URL:[Link]

  • PPI Modulator. "2-Bromo-4-methylbenzyl bromide". Chemexpress Reagents. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Bromo-1-(bromomethyl)-4-methylbenzene: A Versatile Bifunctional Reagent in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking Synthetic Versatility In the landscape of modern organic synthesis, the strategic design of building blocks with differentiated reac...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Versatility

In the landscape of modern organic synthesis, the strategic design of building blocks with differentiated reactivity is paramount for the efficient construction of complex molecular architectures. 2-Bromo-1-(bromomethyl)-4-methylbenzene, also known by its synonym 3-bromo-4-methylbenzyl bromide, is a prime example of such a versatile reagent. Its structure, featuring a reactive benzylic bromide and a less reactive aryl bromide on a toluene scaffold, offers a powerful tool for sequential and site-selective functionalization. This guide provides a comprehensive overview of the core applications of this compound in research, with a focus on its utility in the synthesis of heterocyclic systems relevant to drug discovery and materials science.

Table 1: Physicochemical Properties of 2-Bromo-1-(bromomethyl)-4-methylbenzene [1]

PropertyValue
CAS Number 75366-14-2
Molecular Formula C₈H₈Br₂
Molecular Weight 263.96 g/mol
Appearance Solid
Storage Temperature 2-8°C, under inert atmosphere

The Principle of Differential Reactivity: A Chemist's Strategic Advantage

The synthetic utility of 2-bromo-1-(bromomethyl)-4-methylbenzene is rooted in the significant difference in reactivity between its two carbon-bromine bonds. The benzylic bromide is considerably more susceptible to nucleophilic substitution than the aryl bromide.[2][3] This is due to the benzylic position's ability to stabilize the transition state of both Sₙ1 and Sₙ2 reactions. In an Sₙ1 pathway, the resulting benzylic carbocation is resonance-stabilized by the adjacent aromatic ring.[4][5] For an Sₙ2 reaction, the p-orbitals of the aromatic ring overlap with the transition state, lowering its energy.[3]

Conversely, the aryl bromide is relatively unreactive towards nucleophilic substitution due to the high energy of the phenyl cation intermediate that would be formed in an Sₙ1 reaction and the steric hindrance preventing backside attack in an Sₙ2 reaction.[5] This allows for selective reactions at the benzylic position, leaving the aryl bromide intact for subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions.

Core Application: Synthesis of Isoindolinone Scaffolds

A prominent application of 2-bromo-1-(bromomethyl)-4-methylbenzene is in the synthesis of substituted isoindolinones. Isoindolinones are a class of heterocyclic compounds that form the core of various biologically active molecules and approved drugs.[6] The general strategy involves the N-alkylation of a primary amine or amide with 2-bromo-1-(bromomethyl)-4-methylbenzene, followed by an intramolecular cyclization.

Experimental Workflow: Synthesis of Substituted Isoindolinones

The synthesis of isoindolinones from 2-bromo-1-(bromomethyl)-4-methylbenzene can be conceptualized as a two-step process, often performed in a one-pot fashion. The first step is a nucleophilic substitution at the highly reactive benzylic bromide, followed by a cyclization step that forms the lactam ring.

reagent 2-Bromo-1-(bromomethyl)-4-methylbenzene intermediate N-Alkylated Intermediate reagent->intermediate Nucleophilic Substitution (Benzylic Position) nucleophile Primary Amine / Amide nucleophile->intermediate product Substituted Isoindolinone intermediate->product Intramolecular Cyclization

Caption: Generalized workflow for the synthesis of isoindolinones.

Detailed Protocol: Synthesis of 5-Bromo-7-methylisoindolin-1-one

This protocol is based on established methods for the synthesis of isoindolinones from related benzyl bromides.[6]

Materials:

  • 2-Bromo-1-(bromomethyl)-4-methylbenzene

  • A suitable primary amine (e.g., ammonia or a primary amine hydrochloride salt)

  • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

  • A polar aprotic solvent (e.g., Dimethylformamide - DMF or Acetonitrile)

Procedure:

  • To a stirred solution of the primary amine (1.0 equivalent) in the chosen solvent, add the non-nucleophilic base (2.0-3.0 equivalents).

  • Slowly add a solution of 2-bromo-1-(bromomethyl)-4-methylbenzene (1.1 equivalents) in the same solvent to the mixture at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 5-bromo-7-methylisoindolin-1-one.

Key Application: N-Alkylation of Amines

The high reactivity of the benzylic bromide makes 2-bromo-1-(bromomethyl)-4-methylbenzene an excellent reagent for the N-alkylation of primary and secondary amines to form tertiary amines. This reaction is fundamental in the synthesis of a wide range of biologically active compounds and materials. However, a common challenge in the alkylation of amines is over-alkylation, leading to the formation of quaternary ammonium salts.[7][8]

Mechanistic Insight: Controlling Selectivity

The selectivity of amine alkylation can often be controlled by careful manipulation of the reaction conditions. The use of a suitable base and solvent system is crucial. For instance, a base-promoted reaction in an aqueous medium can lead to highly efficient and rapid synthesis of tertiary amines.

start Secondary Amine + 2-Bromo-1-(bromomethyl)-4-methylbenzene transition_state SN2 Transition State start->transition_state Nucleophilic Attack product Tertiary Amine transition_state->product Bromide Departure side_product Quaternary Ammonium Salt product->side_product Over-alkylation (Excess Alkylating Agent)

Caption: Reaction pathway for the N-alkylation of a secondary amine.

Experimental Protocol: Synthesis of a Tertiary Amine

The following is a general procedure for the N-alkylation of a secondary amine with 2-bromo-1-(bromomethyl)-4-methylbenzene, adapted from established methodologies for benzyl bromides.

Materials:

  • 2-Bromo-1-(bromomethyl)-4-methylbenzene

  • A secondary amine (e.g., piperidine, morpholine)

  • A base (e.g., sodium hydroxide or potassium carbonate)

  • A solvent system (e.g., aqueous dioxane or acetonitrile)

Procedure:

  • Dissolve the secondary amine (1.0 equivalent) and the base (2.0 equivalents) in the chosen solvent system.

  • Add 2-bromo-1-(bromomethyl)-4-methylbenzene (1.0 equivalent) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature for a short duration (e.g., 15-30 minutes). Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Table 2: Representative Yields for N-Alkylation of Secondary Amines with Substituted Benzyl Bromides

Benzyl Bromide SubstrateSecondary AmineYield (%)
p-NitrobenzylbromidePiperidine98
p-NitrobenzylbromideMorpholine99
p-ChlorobenzylbromidePiperidine94
Benzyl bromideDibenzylamine75

Note: This data is for analogous reactions and serves as a guideline. Yields with 2-bromo-1-(bromomethyl)-4-methylbenzene may vary.

Synthesis of 2-Bromo-1-(bromomethyl)-4-methylbenzene

The most common method for the synthesis of 2-bromo-1-(bromomethyl)-4-methylbenzene is through the radical bromination of 2-bromo-4-methyltoluene at the benzylic position.[9] This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and light or heat.[10]

reactant 2-Bromo-4-methyltoluene intermediate Benzylic Radical reactant->intermediate Hydrogen Abstraction reagents NBS, AIBN, Heat/Light reagents->intermediate product 2-Bromo-1-(bromomethyl)-4-methylbenzene intermediate->product Bromine Atom Transfer

Caption: Synthetic pathway for 2-Bromo-1-(bromomethyl)-4-methylbenzene.

Conclusion: A Key Intermediate for Chemical Innovation

2-Bromo-1-(bromomethyl)-4-methylbenzene stands out as a valuable and versatile building block in organic synthesis. Its differential reactivity allows for a modular and controlled approach to the construction of complex molecules, particularly heterocyclic scaffolds of interest in medicinal chemistry.[11][12] The ability to selectively functionalize the benzylic position while retaining the aryl bromide for subsequent cross-coupling reactions opens up a vast chemical space for exploration by researchers and drug development professionals. The protocols and mechanistic insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this powerful reagent.

References

  • A facile and highly efficient method for the synthesis of tertiary amines in aqueous medium. (n.d.). Indian Journal of Chemistry - Section B.
  • BenchChem. (2025). A Technical Guide to 1-Bromo-2-(bromomethyl)
  • University of Glasgow. (n.d.).
  • Google Patents. (n.d.). A kind of method for preparing 2-bromo-4-methylphenol.
  • Royal Society of Chemistry. (2014).
  • European Patent Office. (2020).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.
  • DTIC. (1969).
  • Organic Syntheses Procedure. (n.d.). This addition requires about thirty minutes.
  • Guidechem. (2023).
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
  • Master Organic Chemistry. (2017).
  • PubMed. (2024).
  • PubChem. (n.d.). 2-Bromo-4-(bromomethyl)-1-methylbenzene. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety.
  • BenchChem. (n.d.). 3-Bromo-N,N-diethyl-4-methylaniline: A Versatile Building Block for Pharmaceutical Synthesis.
  • Chemistry LibreTexts. (2023). 11.
  • ResearchGate. (n.d.). Synthetic route of 2. Reaction conditions: (a) 4‐methylbenzyl bromide,....
  • Eureka | Patsnap. (2018). Method for synthesizing 5-bromo-7-azaindole.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of fungicidal morpholines and isochromenopyridinones via acid-catalyzed intramolecular reactions of isoindolinones.
  • ResearchGate. (2025). Brominated isoindolines: Precursors to functionalised nitroxides.
  • Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of the Brazilian Chemical Society.
  • Sigma-Aldrich. (n.d.). 2-BROMO-1,4-BIS(BROMOMETHYL)BENZENE AldrichCPR.
  • Chem-Impex. (n.d.). 3-Methyl-4-nitrobenzyl bromide.
  • MilliporeSigma. (n.d.). 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro.
  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2018).
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  • PubMed. (n.d.). Caspase-14 protocols.

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2-Bromo-1-(bromomethyl)-4-methylbenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 75366-14-2 Executive Summary 2-Bromo-1-(bromomethyl)-4-methylbenzene (also known as 2-bromo-4-methylbenzyl bromide) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 75366-14-2

Executive Summary

2-Bromo-1-(bromomethyl)-4-methylbenzene (also known as 2-bromo-4-methylbenzyl bromide) is a highly valuable bifunctional building block in medicinal chemistry and materials science. It features an electrophilic benzylic bromide for nucleophilic substitution or cross-coupling, alongside an aryl bromide handle for subsequent palladium-catalyzed transformations. This application note details a robust, regioselective two-step protocol for its synthesis, bypassing the limitations of direct radical halogenation.

Strategic Rationale & Pathway Selection

The Pitfall of Direct Radical Bromination

A common intuitive approach to synthesizing benzylic bromides is the Wohl-Ziegler radical bromination (using N-bromosuccinimide and a radical initiator like AIBN) of the corresponding substituted toluene. However, applying this to 2-bromo-1,4-dimethylbenzene presents severe regioselectivity challenges[1].

The methyl group at the 4-position is sterically unhindered, whereas the methyl group at the 1-position is flanked by a bulky ortho-bromine atom. Because radical abstraction is sensitive to steric environments, direct bromination preferentially attacks the 4-position, yielding the undesired 2-bromo-4-(bromomethyl)-1-methylbenzene isomer, alongside difficult-to-separate polybrominated byproducts[2][3].

The Regiocontrolled Two-Step Strategy

To achieve absolute regiocontrol, a de novo functional group transformation strategy is required. By utilizing 2-bromo-4-methylbenzoic acid as the starting material, the position of the future bromomethyl group is unambiguously locked at the 1-position. The protocol involves:

  • Reduction of the carboxylic acid to a benzylic alcohol using Lithium Aluminum Hydride (LiAlH₄).

  • Appel Bromination of the resulting alcohol to the target benzylic bromide using Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)[4].

Workflow Visualization

SyntheticPathway Node1 2-Bromo-4-methylbenzoic acid (Starting Material) Node2 2-Bromo-4-methylbenzyl alcohol (Intermediate) Node1->Node2 Step 1: Reduction LiAlH4, THF 0 °C to RT, 21 h Node3 2-Bromo-1-(bromomethyl)- 4-methylbenzene Node2->Node3 Step 2: Appel Reaction CBr4, PPh3, THF 0 °C to RT, 28 h

Two-step regioselective synthesis of 2-bromo-1-(bromomethyl)-4-methylbenzene.

Quantitative Data Summary

The following table summarizes the stoichiometric and operational parameters for the two-step synthesis based on validated literature procedures[4].

ParameterStep 1: ReductionStep 2: Appel Bromination
Starting Material 2-Bromo-4-methylbenzoic acid (1.0 equiv)2-Bromo-4-methylbenzyl alcohol (1.0 equiv)
Primary Reagents LiAlH₄ (2.5 equiv)CBr₄ (3.0 equiv), PPh₃ (3.0 equiv)
Solvent System Anhydrous THF (0.16 M)Anhydrous THF (0.20 M)
Temperature Profile 0 °C → Room Temperature0 °C → Room Temperature
Reaction Time 21 hours28 hours
Purification Eluent Hexane / Ethyl Acetate (8:1)100% Hexane
Isolated Yield 50%39%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Bromo-4-methylbenzyl alcohol

Causality Checkpoint: LiAlH₄ is a powerful but highly moisture-sensitive reducing agent. The gradual addition of the carboxylic acid at 0 °C is critical to control the exothermic evolution of hydrogen gas.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge thoroughly with Argon.

  • Reagent Loading: Suspend LiAlH₄ (0.4744 g, 12.5 mmol) in anhydrous THF (30 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Gradually add 2-bromo-4-methylbenzoic acid (1.0753 g, 5.0 mmol) to the stirred suspension.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 21 hours under Argon[4].

  • Quenching (Glauber's Salt Method): Instead of a standard Fieser workup which can form stubborn emulsions, add sodium sulfate decahydrate (Na₂SO₄·10H₂O, 4.0 g) and an additional 20 mL of THF. Stir at room temperature for 24 hours. Rationale: The water of crystallization in Glauber's salt slowly and safely hydrolyzes the unreacted hydride, forming a granular, easy-to-filter aluminum salt precipitate rather than a gelatinous mass.

  • Isolation: Filter the granular salts through a sintered glass funnel and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: hexane/ethyl acetate = 8/1) to afford the intermediate alcohol as a white solid (0.5020 g, 50% yield)[4].

Step 2: Synthesis of 2-Bromo-1-(bromomethyl)-4-methylbenzene

Causality Checkpoint: The Appel reaction relies on the in situ generation of a halophosphonium salt. It is chosen here because it operates under mild, neutral conditions, preventing the potential etherification or polymerization side-reactions that can occur when using strongly acidic reagents like HBr.

  • Preparation: In a dry, Argon-purged flask, dissolve 2-bromo-4-methylbenzyl alcohol (1.8095 g, 9.0 mmol) and triphenylphosphine (PPh₃, 7.0818 g, 27.0 mmol) in anhydrous THF (45 mL). Cool the solution to 0 °C.

  • Activation: Gradually add carbon tetrabromide (CBr₄, 8.9562 g, 27.0 mmol) to the chilled solution. The solution will typically develop a yellowish tint as the active brominating complex forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 28 hours[4].

  • Precipitation of Byproducts: Dilute the reaction mixture with a non-polar solvent system (a mixture of hexane and diethyl ether). Rationale: Triphenylphosphine oxide (TPPO) is a stoichiometric byproduct of the Appel reaction. It is highly soluble in THF but insoluble in non-polar hydrocarbon solvents. This dilution step intentionally crashes out the TPPO, drastically simplifying downstream chromatography.

  • Filtration: Filter the suspension through a short pad of silica gel to remove the precipitated TPPO and other polar impurities.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography using 100% hexane to yield the target benzylic bromide (0.9217 g, 39% yield)[4].

Analytical Validation

To validate the success of the protocol, confirm the structure via ¹H NMR (CDCl₃). The target compound should exhibit:

  • A distinct singlet integrating to 3H around δ 2.33 ppm (aryl methyl group).

  • A sharp singlet integrating to 2H around δ 4.59 ppm (benzylic -CH₂Br protons), shifted downfield compared to the starting alcohol due to the electronegative bromine.

  • A characteristic 1,2,4-trisubstituted aromatic splitting pattern (δ 7.10 - 7.40 ppm)[4].

Sources

Application

Application Note: Synthesis and Electrophilic Alkylation Protocols for 2-Bromo-1-(bromomethyl)-4-methylbenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2) Executive Summary & Chemical Context In medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2)

Executive Summary & Chemical Context

In medicinal chemistry and drug development, functionalized benzyl halides are critical building blocks for constructing complex molecular scaffolds. While frequently queried as a "bromination" procedure due to the compound's dual bromine atoms, the utilization of 2-bromo-1-(bromomethyl)-4-methylbenzene in downstream workflows is mechanistically an electrophilic benzylation (alkylation). The true bromination step lies in the synthesis of this reagent from its benzylic alcohol precursor.

This application note bridges both concepts by detailing a highly regioselective bromination protocol to synthesize the reagent [1], followed by a validated methodology for its use as a robust alkylating agent in N-alkylation workflows.

Mechanistic Rationale: Regioselective Bromination vs. Radical Pathways

When synthesizing 2-bromo-1-(bromomethyl)-4-methylbenzene, chemists must choose between direct radical bromination and the activation of a pre-existing benzylic alcohol.

Why avoid Wohl-Ziegler radical bromination? The direct radical bromination of 2-bromo-1,4-dimethylbenzene using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) is a common industrial approach. However, the presence of two electronically similar benzylic methyl groups leads to a statistical mixture of 1-(bromomethyl) and 4-(bromomethyl) regioisomers, alongside over-brominated side products (e.g., dibromomethyl derivatives). Separating these isomers requires tedious chromatography and drastically lowers the isolated yield.

The Appel Reaction Advantage: To ensure a self-validating, high-purity protocol, the Appel bromination is employed starting from 2-bromo-4-methylbenzyl alcohol [2]. This guarantees 100% regiocontrol. The triphenylphosphine ( PPh3​ ) and carbon tetrabromide ( CBr4​ ) system selectively activates the localized hydroxyl moiety, completely bypassing the unreactive 4-methyl group.

AppelMechanism Step1 PPh3 + CBr4 Formation of Ion Pair Step2 [Ph3P-CBr3]+ Br- Reactive Species Step1->Step2 Activation Step3 Alcohol Addition [Ph3P-O-Ar]+ Formation Step2->Step3 ROH Attack Step4 SN2 Bromination Inversion of Configuration Step3->Step4 Br- Displacement Step5 Alkyl Bromide + Ph3P=O Step4->Step5 Product Release

Caption: Mechanistic pathway of the Appel bromination converting the benzylic alcohol to the bromide.

Experimental Protocol 1: Regioselective Synthesis via Appel Bromination

This protocol is adapted from validated methodologies for the synthesis of functionalized bromobenzene derivatives [1].

Table 1: Reagent Stoichiometry for Appel Bromination
ReagentMW ( g/mol )EquivalentsAmount (9.0 mmol scale)Function
2-Bromo-4-methylbenzyl alcohol201.061.0 eq1.81 gSubstrate
Triphenylphosphine ( PPh3​ )262.293.0 eq7.08 gActivating Agent
Carbon tetrabromide ( CBr4​ )331.633.0 eq8.96 gBromine Source
Tetrahydrofuran (THF, Anhydrous)72.11-45.0 mLSolvent
Step-by-Step Procedure
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Substrate Dissolution: Add 2-bromo-4-methylbenzyl alcohol (1.81 g, 9.0 mmol) and PPh3​ (7.08 g, 27.0 mmol) to the flask. Inject 45 mL of anhydrous THF and stir until fully dissolved. Cool the mixture to 0 °C using an ice-water bath.

  • Halogenophilic Activation (Causality Check): Gradually add CBr4​ (8.96 g, 27.0 mmol) in small portions over 15 minutes. Causality: Gradual addition at 0 °C controls the exothermic formation of the reactive phosphonium intermediate, preventing thermal degradation and side reactions.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 28 hours.

  • Self-Validating Workup: Dilute the crude reaction mixture with a 1:1 mixture of hexane and diethyl ether (50 mL). Validation: The highly polar triphenylphosphine oxide ( Ph3​P=O ) byproduct is insoluble in this non-polar solvent system and will immediately crash out as a dense white precipitate, visually confirming successful conversion.

  • Filtration & Concentration: Filter the suspension through a pad of Celite to remove the Ph3​P=O . Wash the filter cake with additional hexane (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography using 100% hexane as the eluent to afford the pure 2-bromo-1-(bromomethyl)-4-methylbenzene.

SyntheticStrategy Substrate 2-Bromo-4-methylbenzyl alcohol (Starting Material) Reagents CBr4, PPh3 in THF (Appel Conditions) Substrate->Reagents 0 °C to RT Intermediate Phosphonium Intermediate Regioselective Activation Reagents->Intermediate Halogenophilic Attack Product 2-Bromo-1-(bromomethyl)-4-methylbenzene (Target Reagent) Intermediate->Product SN2 Displacement by Br- Application Downstream N-/O-Alkylation (Electrophilic Coupling) Product->Application Base-mediated Alkylation

Caption: Workflow detailing the regioselective synthesis and downstream application of the target bromide.

Experimental Protocol 2: Downstream Application (N-Alkylation Workflow)

Once synthesized, 2-bromo-1-(bromomethyl)-4-methylbenzene acts as a highly efficient electrophile. The following protocol outlines its use in the N-alkylation of a secondary amine.

Step-by-Step Procedure
  • Base Selection & Dissolution: Dissolve the target secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add Cesium Carbonate ( Cs2​CO3​ , 2.0 eq). Causality: Cs2​CO3​ is chosen over K2​CO3​ because the larger ionic radius of the cesium cation ("cesium effect") generates a more naked, highly nucleophilic amine anion, accelerating the alkylation.

  • Electrophile Addition: Cool the mixture to 0 °C. Add a solution of 2-bromo-1-(bromomethyl)-4-methylbenzene (1.1 eq) in DMF dropwise over 10 minutes. Causality: Dropwise addition at low temperature maintains a low localized concentration of the electrophile, suppressing unwanted over-alkylation (quaternary ammonium salt formation).

  • Reaction Monitoring: Stir the mixture at room temperature for 4–6 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the UV-active benzyl bromide spot confirms completion.

  • Aqueous Workup: Quench the reaction with distilled water (3x volume of DMF). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • DMF Removal: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution or brine (5x) to completely partition the residual DMF into the aqueous phase.

  • Drying & Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash chromatography to isolate the benzylated product.

Physicochemical Data & Safety Profile

Prior to handling, researchers must account for the lachrymatory and corrosive nature of benzyl bromides [3]. All procedures must be conducted in a certified fume hood.

Table 2: Physicochemical Properties of Target Reagent
PropertyValue
IUPAC Name 2-Bromo-1-(bromomethyl)-4-methylbenzene
CAS Number 75366-14-2
Molecular Formula C8​H8​Br2​
Molecular Weight 263.96 g/mol
Physical State Solid (Powder)
Storage Conditions Inert atmosphere (Argon/Nitrogen), 2-8 °C
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)

References

  • Watanabe, K., Mino, T., Hatta, C., Ito, S., & Sakamoto, M. (2015). "Hydrazone–palladium catalyzed annulation of 1-allyl-2-bromobenzene derivatives with internal alkynes". Organic & Biomolecular Chemistry, 13(46), 11645-11650.[Link]

  • Appel, R. (1975). "The Reaction of Alcohols with Carbon Tetrabromide and Triphenylphosphine". Angewandte Chemie International Edition in English, 14(12), 801-811.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22266168, 2-Bromo-4-(bromomethyl)-1-methylbenzene". PubChem.[Link]

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Reactions of 2-Bromo-1-(bromomethyl)-4-methylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division Foreword: A Tale of Two Bromides The synthetic utility of 2-Bromo-1-(bromomethyl)-4-methylbenz...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Foreword: A Tale of Two Bromides

The synthetic utility of 2-Bromo-1-(bromomethyl)-4-methylbenzene lies in its dual reactivity. The molecule possesses two distinct carbon-bromine bonds: a robust aryl bromide on the aromatic ring and a highly reactive benzylic bromide on the methyl substituent. This structural dichotomy is not a complication but a significant strategic advantage. The aryl bromide is a canonical substrate for palladium-catalyzed cross-coupling reactions, which excel at forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[1] Conversely, the benzylic bromide is primed for nucleophilic substitution (SN2) reactions.

This guide focuses exclusively on the palladium-catalyzed transformations of the aryl bromide moiety. Understanding the principles of these reactions allows for the selective functionalization of the aromatic core, leaving the benzylic position available for subsequent, orthogonal chemical modifications. This modular approach is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecular architectures for pharmaceutical and materials science applications.[2][3]

The Engine of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry.[4] These reactions generally proceed through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide. This is often the rate-determining step of the cycle.[1][7]

  • Transmetalation / Insertion: In reactions like Suzuki or Stille, an organometallic reagent transfers its organic group to the palladium(II) center (Transmetalation).[7][8] In the Heck reaction, an alkene coordinates to and then inserts into the aryl-palladium bond (Migratory Insertion).[9]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-X bond and regenerating the active Pd(0) catalyst to continue the cycle.[1][6]

Palladium_Catalytic_Cycle Figure 1: Generalized Palladium Cross-Coupling Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_RX R-Pd(II)L2-X (Palladacycle) OxAdd->PdII_RX Transmetal Transmetalation (e.g., Suzuki) PdII_RX->Transmetal R'-M PdII_R_R R-Pd(II)L2-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim Forms R-R' RedElim->Pd0 Regenerates Catalyst

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[1][10] It forges a C(sp²)–C(sp²) bond between the aryl bromide and an organoboron compound.

Causality of Component Selection:

  • Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ can be used directly. Alternatively, a Pd(II) precursor like Pd(OAc)₂ is often used and is reduced in situ.

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is common to dissolve both the organic and inorganic reagents.

Experimental Protocol: Synthesis of 2-(Bromomethyl)-4-methyl-1,1'-biphenyl

Suzuki_Workflow Figure 2: Experimental Workflow for Suzuki Coupling Setup 1. Setup - Flame-dry Schlenk flask - Add solids: Aryl Bromide, Boronic Acid, Base, Catalyst - Purge with Argon/N₂ Addition 2. Reagent Addition - Add degassed solvents (Toluene/H₂O) - Stir mixture Setup->Addition Reaction 3. Reaction - Heat to 80-100 °C - Monitor by TLC/GC-MS Addition->Reaction Workup 4. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine Reaction->Workup Purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify Sequential_Reaction Figure 3: Sequential Functionalization Strategy Start 2-Bromo-1-(bromomethyl) -4-methylbenzene Step1 Step 1: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Step1 Intermediate Aryl-Coupled Intermediate (Benzylic Bromide Intact) Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (SN2) (e.g., with NaN3) Intermediate->Step2 Product Disubstituted Product Step2->Product

Sources

Application

Application Note: Orthogonal Functionalization of 2-Bromo-1-(bromomethyl)-4-methylbenzene in Drug Discovery

Executive Summary & Chemical Rationale In modern drug discovery and complex scaffold synthesis, bifunctional building blocks are invaluable for modular library generation. 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery and complex scaffold synthesis, bifunctional building blocks are invaluable for modular library generation. 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2) is a premier example of such a scaffold. Its structural architecture features two distinct electrophilic sites: a highly reactive, "soft" benzylic bromide and a less reactive, "hard" aryl bromide.

As a Senior Application Scientist, I frequently leverage this molecule because it allows for precise, orthogonal functionalization without the need for cumbersome protecting group chemistry. The chemoselectivity is governed by fundamental differences in bond dissociation energies and hybridization:

  • The Benzylic C(sp³)-Br Bond: Highly polarized and sterically accessible, making it an ideal substrate for rapid bimolecular nucleophilic substitution (Sₙ2).

  • The Aryl C(sp²)-Br Bond: Significantly stronger and inert to standard nucleophiles due to the electron-rich aromatic ring repelling incoming electron density. It requires transition-metal activation to undergo oxidative addition.

This differential reactivity dictates a robust two-step synthetic strategy: a chemoselective Sₙ2 alkylation at the benzylic position, followed by a Palladium-catalyzed cross-coupling at the aryl position [1, 2].

Strategic Workflow

The following diagram illustrates the divergent, orthogonal pathways available for this scaffold. By executing the Sₙ2 reaction first, we preserve the aryl bromide for subsequent transition-metal-catalyzed diversification.

Workflow A 2-Bromo-1-(bromomethyl) -4-methylbenzene B Step 1: SN2 Alkylation (Chemoselective) A->B Amine, K2CO3 ACN, 25°C C Intermediate: 2-Bromo-benzylamine B->C D Step 2: Suzuki Coupling (Pd-Catalyzed) C->D Ar-B(OH)2, Pd cat. Base, Heat E Final Complex Scaffold D->E

Orthogonal functionalization workflow of 2-bromo-1-(bromomethyl)-4-methylbenzene.

Protocol 1: Chemoselective Benzylic Substitution (Sₙ2)

Objective: N-alkylation of a secondary amine (e.g., morpholine) to yield 4-(2-bromo-4-methylbenzyl)morpholine.

Mechanistic Causality: Acetonitrile (ACN) is selected as a polar aprotic solvent because it poorly solvates the nucleophile, thereby increasing its kinetic energy and accelerating the Sₙ2 pathway. Potassium carbonate (K₂CO₃) is employed as a mild, insoluble base. Its primary function is to scavenge the hydrobromic acid (HBr) byproduct, driving the reaction forward without inducing unwanted side reactions (such as etherification if water were present). This chemoselective approach is well-documented for analogous organohalides [()].

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with argon.

  • Reagent Loading: Add 2-Bromo-1-(bromomethyl)-4-methylbenzene (1.0 equiv, 5.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol) to the flask.

  • Solvent Addition: Suspend the mixture in 20 mL of anhydrous ACN.

  • Nucleophile Addition: Slowly add morpholine (1.2 equiv, 6.0 mmol) dropwise via syringe at 0 °C to control the initial exothermic reaction.

  • Reaction: Remove the ice bath and stir the suspension at 25 °C for 4 hours.

  • Workup: Filter the mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the intermediate.

In-Process Validation: The reaction is self-validating via LC-MS. The starting material exhibits a complex isotopic pattern due to two bromine atoms (M, M+2, M+4). Upon successful Sₙ2 displacement, the product will show an [M+H]⁺ mass shift corresponding to the loss of one bromine (79/81 Da) and the addition of the amine, leaving a characteristic 1:1 isotopic doublet (M, M+2) confirming the preservation of the aryl bromide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the intermediate using phenylboronic acid to yield 4-(4-methyl-2-phenylbenzyl)morpholine.

Mechanistic Causality: The aryl bromide is situated ortho to the newly installed, bulky aminomethyl substituent. This steric hindrance can severely impede the oxidative addition of standard palladium catalysts. Therefore, Pd(dppf)Cl₂ is specifically chosen. Its bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand features a large bite angle (99°), which enforces a cis-geometry on the palladium center, accelerating both the transmetalation and the sterically demanding reductive elimination steps [()]. A biphasic solvent system (1,4-Dioxane/H₂O) dissolves both the organic substrate and the inorganic base (Na₂CO₃), which is critical for activating the boronic acid into an electron-rich boronate complex.

Suzuki Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA Ar-Br TM Trans- metalation OA->TM Base RE Reductive Elimination TM->RE Ar'-B(OH)2 RE->Pd0 Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

Step-by-Step Methodology
  • Preparation: In a 20 mL microwave vial, combine 4-(2-bromo-4-methylbenzyl)morpholine (1.0 equiv, 2.0 mmol), phenylboronic acid (1.5 equiv, 3.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

  • Base Addition: Add Na₂CO₃ (3.0 equiv, 6.0 mmol) as a freshly prepared 2.0 M aqueous solution.

  • Solvent: Add 10 mL of 1,4-Dioxane. Seal the vial with a crimp cap.

  • Degassing (Critical Step): Sparge the biphasic mixture with argon for 10 minutes to remove dissolved oxygen, preventing the oxidative deactivation of the Pd(0) active species.

  • Reaction: Heat the mixture to 90 °C in an oil bath for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate and purify via silica gel chromatography to afford the final functionalized scaffold.

In-Process Validation: Post-coupling, the characteristic 1:1 isotopic doublet in the MS (from the aryl bromide) will disappear, replaced by a single [M+H]⁺ peak corresponding to the exact mass of the arylated product, confirming complete consumption of the halogenated site.

Quantitative Data Summary

The following table outlines optimized parameters and expected yields for various orthogonal functionalizations of 2-Bromo-1-(bromomethyl)-4-methylbenzene based on established laboratory standards [()].

Reaction StepElectrophile SiteReagents / CatalystSolvent SystemTemp (°C)Time (h)Typical Yield
1. Sₙ2 Alkylation Benzylic BromideMorpholine, K₂CO₃Acetonitrile25485–95%
1. Sₙ2 Thioetherification Benzylic BromideThiophenol, Cs₂CO₃DMF25290–98%
2. Suzuki Arylation Aryl BromidePh-B(OH)₂, Pd(dppf)Cl₂, Na₂CO₃1,4-Dioxane / H₂O901275–88%
2. Buchwald-Hartwig Aryl BromideAniline, Pd₂(dba)₃, BINAP, tBuONaToluene1101665–80%

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Yang, T., Jiang, Y., Luo, Y., Lim, J. J. H., Lan, Y., & Koh, M. J. (2020). Chemoselective Union of Olefins, Organohalides, and Redox-Active Esters Enables Regioselective Alkene Dialkylation. Journal of the American Chemical Society, 142(51), 21410-21419. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield &amp; Regioselectivity for 2-Bromo-1-(bromomethyl)-4-methylbenzene Synthesis

Welcome to the Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with research teams facing catastrophic yield drops and complex purification pipelines when attempting to synthesize 2-bromo-1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with research teams facing catastrophic yield drops and complex purification pipelines when attempting to synthesize 2-bromo-1-(bromomethyl)-4-methylbenzene (also known as 2-bromo-4-methylbenzyl bromide).

The primary failure point in this workflow is an over-reliance on the direct radical bromination of 2-bromo-1,4-dimethylbenzene. While atom-economical, this route is fundamentally flawed for high-purity applications due to insurmountable steric and electronic biases. This guide deconstructs these mechanistic failures and provides a self-validating, field-proven protocol to ensure absolute regioselectivity.

Mechanistic Logic & Pathway Selection

To understand why your synthesis might be failing, we must map the mechanistic divergence between direct radical functionalization and directed nucleophilic substitution.

SynthesisPathways StartA 2-Bromo-1,4-dimethylbenzene (Direct Route) Radical NBS, AIBN, Heat Radical Bromination StartA->Radical Mix Mixture: 4-bromomethyl (Major) & Dibromides (Overbromination) Radical->Mix Steric hindrance blocks 1-position attack StartB 2-Bromo-4-methylbenzoic acid (Directed Route) Red LiAlH4, THF, 0°C to RT Nucleophilic Addition StartB->Red Alc 2-Bromo-4-methylbenzyl alcohol (Stable Intermediate) Red->Alc High Conversion Appel CBr4, PPh3, THF SN2 Displacement Alc->Appel Target 2-Bromo-1-(bromomethyl)-4-methylbenzene (100% Regioselective) Appel->Target Sterically hindered but deterministic

Fig 1: Mechanistic divergence in 2-Bromo-1-(bromomethyl)-4-methylbenzene synthesis workflows.

Troubleshooting & FAQs

Q1: Why does direct radical bromination of 2-bromo-p-xylene yield a complex mixture instead of my target? Causality: Radical bromination with N-bromosuccinimide (NBS) relies on hydrogen abstraction by a bromine radical[1]. 2-Bromo-1,4-dimethylbenzene possesses two benzylic methyl groups. The methyl group at position 4 is sterically unhindered, while the methyl group at position 1 is ortho to the bulky bromine atom. The radical intermediate at the 4-position is kinetically favored due to significantly lower steric strain during the transition state of hydrogen abstraction. Consequently, the reaction inherently favors the wrong isomer (2-bromo-4-(bromomethyl)toluene)[1].

Q2: How do I prevent overbromination (dibromide formation) during benzylic functionalization? Causality: When using NBS and AIBN, the first bromination slightly activates the benzylic proton towards further radical abstraction. Literature shows that attempting to push the reaction to completion often results in up to 38% yields of 1,4-bis(bromomethyl)-2-bromobenzene (the dibromide)[2]. To prevent this, you must abandon direct C-H functionalization and switch to a deterministic functional group interconversion (The Directed Route) starting from 2-bromo-4-methylbenzoic acid[3].

Q3: Why is the Appel reaction yield reported at only ~39%, and how can I maximize it? Causality: While the Appel reaction guarantees 100% regioselectivity, the isolated yield is moderate (~39%) due to the extreme steric shielding of the benzylic carbon by the adjacent ortho-bromine atom[3]. This physical bulk hinders the SN₂ attack of the bromide ion onto the activated phosphonium intermediate. To maximize yield, you must use a massive excess of reagents (3.0 equivalents of CBr₄ and PPh₃) and allow an extended reaction time of 28 hours at room temperature[3].

Self-Validating Experimental Protocols

To achieve absolute regioselectivity, utilize the following two-step directed methodology.

Protocol A: Reduction to 2-Bromo-4-methylbenzyl alcohol
  • Preparation: Suspend Lithium aluminum hydride (LiAlH₄, 12.5 mmol, 2.5 eq) in anhydrous THF (30 mL) at 0 °C under an Argon atmosphere[3].

  • Addition: Gradually add 2-bromo-4-methylbenzoic acid (5.0 mmol, 1.0 eq) to the suspension[3].

    • Causality: The carboxylic acid proton reacts instantly with LiAlH₄ to release H₂ gas. Slow addition prevents solvent boil-over and maintains the low temperature required to prevent debromination of the aromatic ring.

  • Reaction: Stir the mixture for 21 hours at room temperature[3].

  • Validation & Workup: Quench the reaction by adding Na₂SO₄·10H₂O (4.0 g) and additional THF (20 mL), then stir at room temperature[3].

    • Self-Validating Check: The evolution of hydrogen gas will cease, and the gray suspension will aggregate into a granular white solid (aluminum salts), indicating the complete destruction of active hydrides. Filter and concentrate to isolate the alcohol.

Protocol B: Appel Bromination to Target Molecule
  • Initiation: In an oven-dried flask under Argon, dissolve 2-bromo-4-methylbenzyl alcohol (9.0 mmol, 1.0 eq) and Triphenylphosphine (PPh₃, 27.0 mmol, 3.0 eq) in anhydrous THF (45 mL) at 0 °C[3].

  • Activation: Gradually add Carbon tetrabromide (CBr₄, 27.0 mmol, 3.0 eq) to the chilled mixture[3].

    • Causality: Slow addition controls the exothermic formation of the highly reactive bromophosphonium intermediate.

  • Propagation: Remove the ice bath and stir at room temperature for 28 hours[3].

  • Validation & Workup: Dilute the reaction mixture with a mixture of hexane and diethyl ether[3].

    • Self-Validating Check: A heavy white precipitate must form immediately. This is triphenylphosphine oxide (OPPh₃) crashing out of the non-polar solvent. If no precipitate forms, your solvent is too polar, and OPPh₃ will co-elute with your product during chromatography.

  • Purification: Filter the suspension through a silica gel pad to remove the OPPh₃. Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (using 100% hexane) to afford pure 2-bromo-1-(bromomethyl)-4-methylbenzene[3].

Quantitative Yield & Purity Data

Use the following data matrix to justify the switch from radical bromination to the directed Appel route in your experimental design.

ParameterDirect Radical BrominationDirected Appel Bromination
Reagents NBS, AIBN, CHCl₃CBr₄, PPh₃, THF
Equivalents 2.1 eq NBS (leads to dibromides)3.0 eq CBr₄, 3.0 eq PPh₃
Reaction Temp Reflux (approx. 60-80 °C)0 °C to Room Temperature
Reaction Time 4 - 6 hours28 hours
Regioselectivity Poor (Mixture of 1- and 4-isomers)Absolute (100% target isomer)
Reported Yield 38% (Isolated as dibromide mixtures)39% (Isolated pure target bromide)

References

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information Source: Royal Society of Chemistry (RSC) URL:[3]

  • Boron-Containing Analogs of Fosmidomycin: Benzoxaborole Derivatives Exhibit Promising Activity Against Resistant Pathogens Source: University of Delaware (UDSpace) URL:[2]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis Source: Chemical Reviews (ACS) URL:[1]

Sources

Optimization

Technical Support Center: Purification of 2-Bromo-1-(bromomethyl)-4-methylbenzene

Welcome to the technical support center for 2-Bromo-1-(bromomethyl)-4-methylbenzene (also known as 3-bromo-4-methylbenzyl bromide). This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-1-(bromomethyl)-4-methylbenzene (also known as 3-bromo-4-methylbenzyl bromide). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex purification challenges associated with this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Navigating Purification Hurdles

This section addresses specific issues that may arise during the purification of 2-Bromo-1-(bromomethyl)-4-methylbenzene, providing both diagnostic and corrective actions based on established chemical principles.

Issue 1: My TLC plate shows multiple spots after the reaction. How do I identify the product and major impurities?

Underlying Cause & Identification Strategy:

The synthesis of 2-Bromo-1-(bromomethyl)-4-methylbenzene, typically achieved through the radical bromination of 2-bromo-4-methyltoluene using a reagent like N-Bromosuccinimide (NBS), can often lead to a mixture of products.[1][2] The primary impurities arise from incomplete reaction, over-bromination, and side-reactions.

Immediate Actions & Protocol:

  • Impurity Identification: The common impurities to expect are:

    • Starting Material: Unreacted 2-bromo-4-methyltoluene.

    • Dibrominated Impurity: 2-Bromo-1,4-bis(bromomethyl)benzene, where the second methyl group has also been brominated.[3]

    • Ring-Brominated Isomers: Although less common under radical conditions, some electrophilic aromatic substitution on the benzene ring might occur.

  • TLC Analysis:

    • Visualization: Use a combination of UV light (254 nm) and a potassium permanganate stain to visualize all spots. Aromatic compounds will be UV active, while the permanganate stain will react with any remaining starting material or other easily oxidizable species.

    • Co-spotting: Spot your crude reaction mixture alongside the starting material (if available) on the same TLC plate. This will help you definitively identify the starting material spot.

    • Polarity: The desired product, 2-Bromo-1-(bromomethyl)-4-methylbenzene, will be more polar than the starting material but less polar than the dibrominated impurity.

Issue 2: I'm struggling to separate the product from the starting material using column chromatography. What can I do?

Underlying Cause & Optimization Strategy:

The polarity difference between 2-Bromo-1-(bromomethyl)-4-methylbenzene and its precursor, 2-bromo-4-methyltoluene, can be subtle, making separation by column chromatography challenging.

Immediate Actions & Protocol:

  • Solvent System Optimization: The key to a successful separation is finding the right eluent system.

    • Initial Screening: Start with a low polarity eluent, such as a mixture of hexane and ethyl acetate (e.g., 98:2). Gradually increase the polarity.

    • TLC Guided Optimization: Run several TLCs with varying solvent ratios to find the system that gives the best separation between the product and impurity spots.

  • Column Chromatography Technique:

    • Dry Loading: For improved band sharpness and better separation, consider dry loading your crude product.[4] Dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]

    • Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and enhance the separation of closely eluting compounds.[4]

Issue 3: My purified product appears to be degrading over time or during the purification process. Why is this happening and how can I prevent it?

Underlying Cause & Prevention Strategy:

Benzylic bromides, such as 2-Bromo-1-(bromomethyl)-4-methylbenzene, can be susceptible to hydrolysis and are often lachrymators, indicating their reactivity.[6] The presence of moisture or nucleophiles can lead to decomposition.

Immediate Actions & Protocol:

  • Anhydrous Conditions: Ensure all solvents used for purification are anhydrous and that the chromatography is run in a dry environment.

  • Temperature Control: Avoid excessive heat during solvent removal (rotary evaporation). High temperatures can promote decomposition.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C) to minimize degradation.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties, handling, and analysis of 2-Bromo-1-(bromomethyl)-4-methylbenzene.

Q1: What are the expected major byproducts in the synthesis of 2-Bromo-1-(bromomethyl)-4-methylbenzene?

The primary byproducts depend on the reaction conditions. In a typical radical bromination using NBS, the main byproducts are succinimide (from the NBS) and potentially over-brominated species like 2-Bromo-1,4-bis(bromomethyl)benzene.[1][3] If the reaction is not selective, you might also see small amounts of ring-brominated isomers.[8]

Q2: What is the best method to confirm the purity of my final product?

A combination of analytical techniques is recommended for comprehensive purity assessment:

  • ¹H NMR Spectroscopy: This will confirm the structure of your product and can reveal the presence of impurities. Key signals to look for are the singlet for the benzylic protons (CH₂Br) and the aromatic protons.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[9]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the percentage purity of the final product.[10][11]

Q3: What are the key safety precautions when handling 2-Bromo-1-(bromomethyl)-4-methylbenzene?

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[7] It is crucial to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. [6]

Q4: Can I use recrystallization to purify 2-Bromo-1-(bromomethyl)-4-methylbenzene?

Recrystallization can be an effective purification method if a suitable solvent is found.[12] The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Screening a range of solvents with varying polarities (e.g., hexanes, ethanol, or a mixed solvent system) is recommended to find the optimal conditions.[12]

III. Experimental Protocols & Data

Table 1: Recommended Starting Solvent Systems for Column Chromatography
Eluent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (98:2 to 95:5)LowInitial separation of product from non-polar impurities and starting material.
Hexane / Dichloromethane (80:20 to 50:50)Low to MediumCan provide alternative selectivity for separating closely related isomers.
TolueneLowMay be effective if other non-polar systems fail to provide adequate separation.
Protocol 1: Step-by-Step Column Chromatography Purification

Objective: To purify crude 2-Bromo-1-(bromomethyl)-4-methylbenzene.

Materials:

  • Crude 2-Bromo-1-(bromomethyl)-4-methylbenzene

  • Silica gel (230-400 mesh)

  • Selected eluent (from TLC analysis)

  • Glass chromatography column

  • Sand (acid-washed)

  • Collection tubes

Procedure:

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of glass wool or cotton at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (about 2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the elution.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

IV. Visualized Workflows

Diagram 1: Troubleshooting Decision Tree for Impure Product

G start Impure Product After Reaction tlc Run TLC with Crude Mixture start->tlc multiple_spots Multiple Spots Observed tlc->multiple_spots identify Identify Product & Impurities (Co-spotting, Stains) multiple_spots->identify Yes single_spot Single Spot Observed (or indistinguishable) multiple_spots->single_spot No column_prep Optimize Eluent for Column Chromatography identify->column_prep column Perform Column Chromatography (Consider Dry Loading) column_prep->column impure_after_column Still Impure? column->impure_after_column pure Pure Product impure_after_column->pure No reoptimize Re-optimize Eluent or Try Recrystallization impure_after_column->reoptimize Yes reoptimize->column nmr_gcms Proceed to NMR & GC-MS for Purity Confirmation single_spot->nmr_gcms Yes confirm_purity Purity Confirmed? nmr_gcms->confirm_purity confirm_purity->pure Yes confirm_purity->reoptimize No

Caption: A decision tree for troubleshooting an impure product.

Diagram 2: General Purification Workflow

G crude Crude Reaction Mixture tlc TLC Analysis for Initial Assessment crude->tlc purification_choice Choose Purification Method tlc->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Solid Product fractions Collect & Analyze Fractions column->fractions crystals Isolate & Dry Crystals recrystallization->crystals combine Combine Pure Fractions/ Collect Crystals fractions->combine crystals->combine analysis Purity Analysis (NMR, GC-MS, HPLC) combine->analysis final_product Pure Product analysis->final_product

Caption: A general workflow for the purification of the target compound.

V. References

  • Pearson+. (n.d.). In the second propagation step in the bromination of toluene, Br2... Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2-Bromo-4-(bromomethyl)-1-methylbenzene. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Free-radical halogenation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-(bromomethyl)-1-methylbenzene. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

  • Vedantu. (n.d.). Toluene reacts with bromine in the presence of light class 11 chemistry JEE_Main. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound. Retrieved from

  • Wikipedia. (2024, February 24). N-Bromosuccinimide. Retrieved from [Link]

  • OpenRiver. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Benzene, 1-(bromomethyl)-4-methyl-. Retrieved from [Link]

  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. The Journal of Organic Chemistry, 59(1), 5-8.

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol. Retrieved from

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position. Retrieved from

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Google Patents. (n.d.). CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol. Retrieved from

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2-Bromo-1-(bromomethyl)-4-methylbenzene

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-1-(bromomethyl)-4-methylbenzene via column chromatography. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-1-(bromomethyl)-4-methylbenzene via column chromatography. This document moves beyond a simple procedural outline to provide in-depth, field-proven insights into method development, troubleshooting, and the scientific principles governing the separation process.

Section 1: Compound Profile & Pre-Chromatography Strategy

Successful purification begins with a thorough understanding of the target molecule and potential contaminants. 2-Bromo-1-(bromomethyl)-4-methylbenzene is a dibrominated aromatic compound with a reactive benzylic bromide functional group. This inherent reactivity is a critical consideration during purification, as prolonged exposure to acidic stationary phases can lead to degradation.

Key Compound Characteristics
Compound NameStructureMolecular Weight ( g/mol )PolarityKey Distinguishing Feature
2-Bromo-1-(bromomethyl)-4-methylbenzene (Target) CC1=C(C=C(C=C1)CBr)Br263.96[1]Non-polarTarget compound.
2-Bromo-4-methyltoluene (Starting Material) CC1=CC=C(Br)C=C1185.06Very Non-polarLacks the bromomethyl group; will elute much faster.
2-Bromo-1,4-bis(bromomethyl)benzene (Over-bromination) BrC1=CC(=C(C=C1)CBr)CBr342.86[2]Moderately Non-polarMore polar than the target due to the additional C-Br bond; will elute slower.
N-Bromosuccinimide (NBS) (Reagent) C4H4BrNO2177.98PolarReagent used for benzylic bromination.[3]
Succinimide (Byproduct) C4H5NO299.09Very PolarByproduct of NBS bromination; will strongly adhere to silica.[3]
Frequently Asked Questions (Pre-Chromatography)

Q1: What are the most common impurities I should expect from the synthesis of 2-Bromo-1-(bromomethyl)-4-methylbenzene?

A1: The impurity profile is highly dependent on the synthetic route, but typically involves radical bromination of 2-bromo-4-methyltoluene using a source like N-Bromosuccinimide (NBS).[3] The most common impurities are unreacted starting material (2-bromo-4-methyltoluene), over-brominated species like 2-bromo-1,4-bis(bromomethyl)benzene, and the byproduct succinimide.[3] Each of these possesses a different polarity, making column chromatography an effective separation technique.

Q2: Why is Thin-Layer Chromatography (TLC) essential before running a large-scale column?

A2: TLC is a critical and time-saving preliminary step for optimizing the separation conditions.[4] It allows you to quickly screen various solvent systems to find the one that provides the best separation between your target compound and its impurities.[4] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.3-0.35, which generally translates to optimal separation on a silica gel column.[5] Running a column without prior TLC analysis is inefficient and risks wasting significant time and material on a separation that may not work.

Section 2: Detailed Purification Protocol & Workflow

This protocol provides a validated, step-by-step methodology for the purification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Method Development Prep 2. Prepare Slurry & Pack Column TLC->Prep Load 3. Load Crude Sample Prep->Load Elute 4. Elute with Solvent Gradient Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: Standard workflow for column chromatography purification.

Step-by-Step Protocol

1. TLC Method Development:

  • Prepare several developing chambers with different solvent systems. Good starting points for non-polar compounds are mixtures of hexanes (or petroleum ether) and ethyl acetate.[6]
  • Suggested Test Systems:
  • 100% Hexanes
  • 1% Ethyl Acetate in Hexanes
  • 2% Ethyl Acetate in Hexanes
  • 5% Ethyl Acetate in Hexanes
  • Dissolve a small amount of your crude reaction mixture in a volatile solvent like dichloromethane.
  • Spot the crude mixture on at least three separate TLC plates.
  • Run the plates in the different solvent systems. Visualize the spots using a UV lamp (254 nm).
  • The ideal system will show clear separation between the spot for your target compound and other spots, with the target having an Rf value of ~0.3-0.35.

2. Column Preparation (Slurry Method):

  • Select a column of appropriate size. A general rule is to use 30-100g of silica gel for every 1g of crude material.[7]
  • Place a small plug of cotton or glass wool at the bottom of the column, then add a layer of sand (~1 cm).
  • In a beaker, create a slurry of silica gel in the initial, least polar eluting solvent (e.g., 100% hexanes).
  • Carefully pour the slurry into the column. Use additional solvent to rinse all silica into the column.
  • Gently tap the side of the column to ensure even packing and remove any air bubbles.
  • Open the stopcock to drain some solvent, allowing the silica to pack down. Crucially, never let the top of the silica bed run dry.
  • Add another layer of sand (~1 cm) on top of the packed silica bed to prevent disruption during solvent addition.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
  • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
  • Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This is your dry-loaded sample.
  • Carefully add this powder as an even layer on top of the sand at the top of your column.

4. Elution and Fraction Collection:

  • Begin by eluting with the least polar solvent system determined by your TLC analysis (e.g., 100% hexanes).
  • If impurities are very non-polar, they will elute first.
  • Gradually increase the polarity of the eluent (this is called a gradient elution).[4] For example, move from 100% hexanes to 1% ethyl acetate in hexanes, then to 2%, and so on. Small, stepwise increases in polarity provide the best separation.[8]
  • Collect the eluent in a series of test tubes or flasks, known as fractions. Keep the fraction sizes consistent (e.g., 10-20 mL each).

5. Analysis and Product Isolation:

  • Spot every few fractions on a TLC plate.
  • Run the TLC plate in your chosen solvent system to identify which fractions contain your pure product.
  • Combine all fractions that show only a single spot corresponding to your pure product.
  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-Bromo-1-(bromomethyl)-4-methylbenzene.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common problems in a direct question-and-answer format.

Troubleshooting Logic Diagram

G Start Problem Observed PoorSep Poor Separation (Co-elution) Start->PoorSep LowYield Low Yield or No Product Eluted Start->LowYield BadShape Tailing or Streaking Peaks Start->BadShape Solvent_Wrong Cause: Eluent too polar? (High Rf on TLC) PoorSep->Solvent_Wrong Overload Cause: Column overloaded? PoorSep->Overload Channeling Cause: Poor packing? (Cracks/bubbles) PoorSep->Channeling Degradation Cause: Product degraded? (Streaking at baseline) LowYield->Degradation Stuck Cause: Product stuck? (Eluent not polar enough) LowYield->Stuck Insoluble Cause: Sample insoluble in mobile phase? BadShape->Insoluble Acidic Cause: Interaction with acidic silica? BadShape->Acidic Sol_LessPolar Solution: Decrease eluent polarity. Restart with a less polar system. Solvent_Wrong->Sol_LessPolar Sol_Repack Solution: Use more silica (ratio >50:1). Repack column. Overload->Sol_Repack Channeling->Sol_Repack Sol_Alumina Solution: Switch to neutral alumina. Consider deactivating silica. Degradation->Sol_Alumina Sol_MorePolar Solution: Flush column with a very polar solvent (e.g., 50% EtOAc). Stuck->Sol_MorePolar Insoluble->BadShape Acidic->Sol_Alumina

Sources

Optimization

Technical Support Center: Stabilizing 2-Bromo-1-(bromomethyl)-4-methylbenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of benzylic halides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of benzylic halides. 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 75366-14-2) is a highly reactive, bifunctional building block widely used in drug development and organic synthesis. However, its potent electrophilicity makes it inherently unstable under standard atmospheric conditions.

This guide provides a deep dive into the causality of its degradation, field-proven troubleshooting FAQs, and self-validating protocols to ensure absolute reagent integrity during storage.

Mechanistic Overview of Degradation

To stabilize a compound, we must first understand exactly how and why it degrades. 2-Bromo-1-(bromomethyl)-4-methylbenzene is susceptible to three primary degradation pathways:

  • Hydrolysis (Moisture-Driven): The highly polarized C-Br bond of the bromomethyl group is a prime target for nucleophilic attack by ambient water. This reaction yields the corresponding1[1]. The accumulation of HBr can lead to 2[2].

  • Polymerization (Metal/Acid-Catalyzed): Benzyl bromides can undergo slow, spontaneous Friedel-Crafts-type self-condensation. This polymerization is violently catalyzed by2[2], releasing 3[3].

  • Photolytic Cleavage (Light-Driven): Exposure to UV or ambient light induces homolytic cleavage of the C-Br bond, generating bromine radicals. This leads to autoxidation, discoloration (turning yellow/brown), and the 4[4].

DegradationPathways Reagent 2-Bromo-1-(bromomethyl)- 4-methylbenzene Hydrolysis Hydrolysis Reagent->Hydrolysis Photolysis Photolytic Cleavage Reagent->Photolysis Polymerization Friedel-Crafts Polymerization Reagent->Polymerization Moisture Ambient Moisture Moisture->Hydrolysis Light UV / Ambient Light Light->Photolysis Metals Trace Metals (Fe, Zn) Metals->Polymerization HBr HBr Gas Build-up (Pressure Risk) Hydrolysis->HBr Radicals Bromine Radicals (Discoloration) Photolysis->Radicals Polymerization->HBr Polymer Polybenzyls (Insoluble Sludge) Polymerization->Polymer

Mechanistic pathways of 2-Bromo-1-(bromomethyl)-4-methylbenzene degradation.

Troubleshooting FAQs

Q: I opened a previously used bottle of 2-Bromo-1-(bromomethyl)-4-methylbenzene, and there was a distinct "hiss" followed by a pungent odor. The powder has turned yellow. What happened? A: The "hiss" is pressurized Hydrogen Bromide (HBr) gas escaping. This indicates that ambient moisture was introduced during the previous use, initiating hydrolysis. The yellow discoloration is due to photolytic degradation releasing elemental bromine or bromine radicals. Action: Discard the reagent safely. Using it will introduce acidic byproducts and alcohol impurities into your synthesis, ruining your yields.

Q: Can I use a stainless steel spatula to weigh this compound? A: Absolutely not. Benzyl bromides react violently with mild steel, galvanized steel, and zinc. Trace iron acts as a Lewis acid catalyst, initiating a runaway Friedel-Crafts polymerization. Always use PTFE (Teflon), ceramic, or clean glass spatulas when handling this material.

Q: Is refrigeration at 4 °C sufficient for long-term storage? A: Temperature control (4 °C) 5[5] but does not stop it if moisture or oxygen is present. Cold storage must be combined with an inert atmosphere (Argon or Nitrogen) and a tightly sealed, moisture-proof container. Furthermore, when removing the reagent from the fridge, you must allow it to warm to room temperature before opening; otherwise, atmospheric condensation will immediately ruin the batch.

Quantitative Data & Storage Parameters

To ensure absolute clarity, the following table summarizes the critical storage parameters, their mechanistic rationale, and the quantitative impact on shelf life.

Degradation TriggerPreventative MeasureMechanistic RationaleRecommended Storage Condition
Moisture (H₂O) Inert Gas BlanketingPrevents nucleophilic substitution at the benzylic carbon.Store under dry Argon or Nitrogen gas.
Temperature Cold StorageReduces the kinetic rate constant of spontaneous polymerization.2 °C to 8 °C (Standard) or -20 °C (Long-term).
Light (UV/Vis) Amber GlasswareBlocks photons capable of homolytically cleaving the C-Br bond.Opaque or amber-coated borosilicate glass.
Trace Metals PTFE/Glass ToolsPrevents metal-catalyzed Friedel-Crafts alkylation.Zero contact with steel or aluminum.

Self-Validating Protocol: Aliquoting and Storage

To prevent repeated freeze-thaw cycles and moisture introduction, the entire bulk bottle should be aliquoted upon receipt. This protocol is designed as a self-validating system: if the indicator silica in your desiccator remains blue, and no pressure builds up in the vials, the integrity of your storage protocol is confirmed.

Step-by-Step Methodology

Phase 1: Preparation

  • Dry amber glass vials (2-5 mL capacity) and PTFE-lined screw caps in an oven at 120 °C for at least 4 hours.

  • Transfer the hot vials to a vacuum desiccator and allow them to cool to room temperature under vacuum.

  • Ensure the bulk bottle of 2-Bromo-1-(bromomethyl)-4-methylbenzene has fully equilibrated to room temperature before opening to prevent condensation.

Phase 2: Aliquoting (Under Inert Atmosphere) 4. Move the bulk bottle, the dried vials, and a ceramic/PTFE spatula into a glovebox purged with dry Argon (preferred over Nitrogen due to its higher density). 5. Weigh out single-use quantities (e.g., 100 mg - 500 mg) into the individual amber vials. 6. Seal each vial tightly with the PTFE-lined caps while still inside the Argon atmosphere.

Phase 3: Secondary Containment & Storage 7. Wrap the cap seam of each vial with Parafilm to provide a secondary moisture barrier. 8. Place the sealed vials into a secondary container (e.g., a larger wide-mouth jar) containing indicating desiccant (e.g., Drierite). 9. Store the secondary container in a dedicated chemical refrigerator at 4 °C.

StorageWorkflow Start Equilibrate Bulk to Room Temp Glovebox Transfer to Argon Glovebox Start->Glovebox Aliquot Aliquot with PTFE Spatula Glovebox->Aliquot Seal Seal in Amber Vials (PTFE Caps) Aliquot->Seal Secondary Secondary Container with Desiccant Seal->Secondary Store Store at 4 °C Secondary->Store

Standard operating procedure for the anhydrous aliquoting and storage of benzylic bromides.

References

  • [1] Benzyl bromide - Synquest Labs. synquestlabs.com. 1

  • [2] Benzyl bromide - Santa Cruz Biotechnology. scbt.com. 2

  • [4] Benzyl bromide - GESTIS-Stoffdatenbank - DGUV. dguv.de. 4

  • [5] 2-bromo-1-(bromomethyl)-4-methylbenzene | CAS 75366-14-2 | AMERICAN ELEMENTS. americanelements.com. 5

  • [3] BENZYL BROMIDE - CAMEO Chemicals. noaa.gov. 3

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions with 2-Bromo-1-(bromomethyl)-4-methylbenzene

Prepared by the Senior Application Scientist Team Welcome, researchers and drug development professionals. This guide provides in-depth technical support for navigating the complexities of catalyst selection and reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide provides in-depth technical support for navigating the complexities of catalyst selection and reaction optimization when working with 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 75366-14-2). This unique substrate presents a distinct chemoselectivity challenge due to the presence of two different carbon-bromine bonds: a less reactive aryl bromide (Csp²-Br) and a highly reactive benzylic bromide (Csp³-Br).

This resource is designed to be a practical, field-proven guide. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during cross-coupling reactions with this dual-functionalized substrate.

Q1: What are the primary challenges when using 2-Bromo-1-(bromomethyl)-4-methylbenzene in cross-coupling reactions?

The principal challenge is controlling the chemoselectivity . You have two reactive sites, and the reaction conditions will dictate which C-Br bond engages with the catalyst.

  • Aryl Bromide (Csp²-Br): This bond is typically less reactive in oxidative addition to a palladium(0) catalyst compared to the benzylic bromide. However, with the right catalyst system, it can be targeted selectively.

  • Benzylic Bromide (Csp³-Br): This bond is highly reactive and susceptible to both desired cross-coupling and undesired side reactions.

  • Common Side Reactions: The reactive benzylic bromide can undergo hydrolysis under basic conditions, elimination, or homocoupling, leading to reduced yields of the desired product.[1] Careful selection of a mild base and reaction temperature is critical to minimize these pathways.

sub 2-Bromo-1-(bromomethyl)-4-methylbenzene path1 path1 sub->path1  Catalyst System A (e.g., Pd(OAc)₂ / SPhos) path2 path2 sub->path2  Catalyst System B (e.g., PdCl₂(dppf)) path3 path3 sub->path3  Harsh Conditions (Strong Base / High Temp) prod1 Aryl (Csp²) Coupling Product path1->prod1 Selective Coupling prod2 Benzylic (Csp³) Coupling Product path2->prod2 Selective Coupling side_prod Hydrolysis / Homocoupling / Mixture of Products path3->side_prod Side Reactions

Caption: Chemoselectivity pathways for 2-Bromo-1-(bromomethyl)-4-methylbenzene.

Q2: I am observing low to no yield of my desired product. What are the common causes?

Low yields are a frequent issue and can stem from several factors in palladium-catalyzed cross-coupling reactions.[1]

  • Catalyst Inactivity: The palladium catalyst may be deactivated or poisoned. Ensure your catalyst is from a reliable source and has been handled under an inert atmosphere. Consider using a more active pre-catalyst or a different ligand.

  • Improper Base Selection: The choice and strength of the base are critical.[2] For Suzuki couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃), especially for challenging substrates.[1]

  • Boronic Acid Instability (Suzuki Coupling): Boronic acids can be unstable and undergo protodeboronation (loss of the boron group) or homocoupling, especially in the presence of oxygen.[1] Using a boronate ester (e.g., a pinacol ester) can improve stability.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).[1]

start Low / No Yield Observed check1 Is the Catalyst Active? Yes No start->check1 check2 Is the Base Correct? Yes No check1:s->check2 Yes sol1 Solution: Use fresh catalyst. Consider a pre-catalyst or a more active ligand. check1:e->sol1 No check3 Is the Boronic Acid Stable? Yes No check2:s->check3 Yes sol2 Solution: Screen bases. Try K₃PO₄ or Cs₂CO₃. Ensure base is finely powdered. check2:e->sol2 No check4 Is the System Oxygen-Free? Yes No check3:s->check4 Yes sol3 Solution: Use fresh boronic acid. Switch to a pinacol ester. Use a slight excess (1.1-1.5 eq). check3:e->sol3 No sol4 Solution: Degas solvent thoroughly (e.g., sparge with Ar for 30 min). Maintain inert atmosphere. check4:e->sol4 No

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Q3: How do I achieve selective coupling at the aryl bromide (Csp²-Br) position in a Suzuki-Miyaura reaction?

To favor reaction at the less reactive aryl bromide, the catalyst system must be optimized to accelerate the oxidative addition at the Csp² center while minimizing reactions at the benzylic position.

  • Catalyst Rationale: Use a palladium source like Pd(OAc)₂ or a pre-catalyst paired with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos or JohnPhos, are excellent choices.[3][4] These ligands promote the oxidative addition step for aryl bromides, which is often the rate-limiting step, especially on electron-rich or sterically hindered rings.[3][5]

  • Reaction Conditions: Employ milder conditions. Lowering the reaction temperature can often provide the selectivity needed, as the more reactive benzylic bromide is more prone to side reactions at elevated temperatures.

Q4: Conversely, how can I target the benzylic bromide (Csp³-Br) selectively?

Coupling at the Csp³-Br position requires a catalyst system known to be effective for benzylic halides.

  • Catalyst Rationale: Palladium catalysts with bidentate phosphine ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) have proven effective for Suzuki-Miyaura couplings of benzylic halides with potassium aryltrifluoroborates.[6][7] The use of a tetraphosphine ligand like tedicyp has also been shown to be highly efficient for Suzuki couplings of benzylic bromides and chlorides.[8]

  • Boron Source: Potassium aryltrifluoroborates are often preferred over boronic acids for these couplings due to their enhanced stability and nucleophilicity.[6]

Catalyst & Condition Selection Guide

This table summarizes recommended starting conditions for various cross-coupling reactions. Optimization is often required.

Reaction TypePalladium SourceLigandBaseSolventTemp (°C)Key Insights & References
Suzuki-Miyaura (Aryl Csp²-Br)Pd(OAc)₂ (2-5 mol%)SPhos or JohnPhos (4-10 mol%)K₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110Bulky ligands accelerate oxidative addition at the aryl position.[3][4][9]
Suzuki-Miyaura (Benzylic Csp³-Br)PdCl₂(dppf)·CH₂Cl₂ (2 mol%)(none needed)Cs₂CO₃THF/H₂O or CPME/H₂O77-90Effective with potassium aryltrifluoroborates as coupling partners.[6][7]
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂XPhos or BrettPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-110Ligand choice is critical for C-N bond formation; sterics and electronics matter.[10][11][12]
Sonogashira Coupling PdCl₂(PPh₃)₂ (1-2 mol%)PPh₃ (2-4 mol%)Et₃N or i-Pr₂NEtTHF or DMF25-60Requires a copper(I) co-catalyst (e.g., CuI). Copper-free protocols exist to prevent Glaser homocoupling.[13][14][15]
Heck Coupling Pd(OAc)₂ (1-5 mol%)P(o-tolyl)₃ or dppfEt₃N or Na₂CO₃DMF or MeCN80-120Ligand selection is crucial to prevent side reactions like β-hydride elimination with alkyl halides.[16][17]
Experimental Protocols

The following protocols are provided as a validated starting point. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques.

Protocol 1: Selective Suzuki-Miyaura Coupling at the Aryl (Csp²-Br) Position

start Start step1 1. Add Solids to Flask (Substrate, Boronic Acid, Base, Pd(OAc)₂, SPhos) start->step1 step2 2. Evacuate & Backfill (Repeat 3x with Argon) step1->step2 step3 3. Add Degassed Solvents (Toluene, Water) step2->step3 step4 4. Heat and Stir (e.g., 90 °C, 12h) step3->step4 step5 5. Monitor Progress (TLC or LC-MS) step4->step5 step6 6. Aqueous Workup (Dilute, Wash, Dry) step5->step6 step7 7. Purify (Column Chromatography) step6->step7 end End step7->end

Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-Bromo-1-(bromomethyl)-4-methylbenzene (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium phosphate (K₃PO₄, 2.5 equiv., finely ground), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via cannula.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • Benchchem. (2025). Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile.
  • Feuerstein, M., et al. (n.d.).
  • Correa, A., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of Secondary Benzylic Bromides with Grignard Reagents. Organic Letters.
  • Molander, G. A., & Kennedy, K. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Bandgar, B. P., et al. (2025). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions.
  • Benchchem. (2025). A Comparative Guide to Catalysts for Suzuki Coupling of 2-(Bromomethyl)benzaldehyde.
  • Benchchem. (2025).
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. r/Chempros.
  • Organic-synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]

  • Larhed, M., et al. (2012). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules. [Link]

  • Benchchem. (2025). Application Notes and Protocols for the Heck Reaction with (2-bromo-1-cyclopentylethyl)benzene.
  • LibreTexts Chemistry. (2023). Suzuki cross-coupling. [Link]

  • Molander, G. A., & Kennedy, K. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry. [Link]

  • Benchchem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-Bromo-1-isopropyl-4-nitrobenzene.
  • Benchchem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.

Sources

Optimization

Technical Support Center: Temperature Control in the Synthesis of 2-Bromo-1-(bromomethyl)-4-methylbenzene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for reactions involving 2-Bromo-1-(bromomethyl)-4-methylbenzene. This resource is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for reactions involving 2-Bromo-1-(bromomethyl)-4-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth insights into the critical role of temperature control during the synthesis of this key chemical intermediate. The benzylic bromination of 2-bromo-4-methyltoluene is a powerful transformation, but its success hinges on precise temperature management to ensure high yield, selectivity, and safety.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control the most critical parameter in the synthesis of 2-Bromo-1-(bromomethyl)-4-methylbenzene?

A: Temperature control is paramount for three primary reasons:

  • Selectivity: The reaction is a free-radical chain process. The desired outcome is the substitution of one hydrogen on the benzylic methyl group. Excessive temperature provides the activation energy to overcome the barrier for a second bromination, leading to the formation of the undesired byproduct, 2-bromo-1-(dibromomethyl)-4-methylbenzene.[1][2] Lowering the reaction temperature generally enhances selectivity for the desired mono-brominated product.[3]

  • Initiator Decomposition: The reaction relies on a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to start the chain reaction.[4] These initiators have a temperature-dependent rate of decomposition (measured by half-life). If the temperature is too low, the rate of radical generation is insufficient to sustain the chain reaction. If it's too high, the initiator decomposes too rapidly, which can lead to a dangerous, uncontrolled reaction rate and potential thermal runaway.[5]

  • Safety: Benzylic brominations are often exothermic.[3] Without proper temperature control and heat dissipation, a rapid increase in temperature can occur, leading to a runaway reaction. This increases pressure within the vessel and can cause vigorous, unsafe boiling of the solvent. Controlled addition of reagents and efficient cooling are essential to manage the exotherm.[5][6]

Q2: What is the optimal temperature range for this benzylic bromination?

A: The "optimal" temperature is not a single value but rather a range that depends on the specific solvent, radical initiator, and scale of the reaction. A common approach is to run the reaction at the reflux temperature of an inert solvent.

  • For reactions using N-Bromosuccinimide (NBS) and AIBN in carbon tetrachloride (CCl₄) , the reaction is typically performed at reflux, which is approximately 77°C.[4][7]

  • In alternative solvents like chlorobenzene , the reflux temperature is higher (around 131°C), which can influence selectivity.[2]

  • Some industrial processes may utilize temperatures between 100°C and 170°C, carefully controlling reagent addition to manage the reaction rate and selectivity.[2][8]

The key is to choose a temperature where the radical initiator has an appropriate half-life (typically 1-10 hours) to ensure a steady, controlled generation of radicals throughout the reaction period.

Q3: My main problem is over-bromination. How can I minimize the formation of 2-bromo-1-(dibromomethyl)-4-methylbenzene?

A: Over-bromination is a classic selectivity issue directly tied to reaction conditions.[1] To minimize it:

  • Control Stoichiometry: Use a slight excess of the starting material (2-bromo-4-methyltoluene) relative to the brominating agent (e.g., NBS). A common ratio is 1.0 to 1.1 equivalents of NBS.

  • Lower the Temperature: As discussed, higher temperatures favor the formation of the dibrominated product.[2][8] If refluxing in a high-boiling solvent leads to poor selectivity, consider switching to a lower-boiling solvent or running the reaction at a specific temperature below reflux, ensuring the initiator is still active.

  • Slow Reagent Addition: If using a highly reactive brominating source like liquid bromine, add it slowly to the reaction mixture to maintain a low concentration at all times.[6] This principle is why NBS is often preferred, as it generates molecular bromine in situ at a low, controlled rate.[1][9]

Q4: I've assembled my reaction, but it's not starting or is extremely sluggish. Is the temperature too low?

A: This is a common problem and temperature is a likely culprit.

  • Initiator Half-Life: Check the recommended temperature range for your radical initiator. For AIBN, significant radical generation typically begins above 60°C. If your reaction temperature is below this, the rate of initiation will be practically zero.

  • Thermal vs. Photo-initiation: If you are relying on thermal initiation, you must reach the required temperature. An alternative is photochemical initiation using a UV or visible light lamp (depending on the substrate), which can often be performed at lower temperatures.[5][10] This can be advantageous for improving selectivity.

  • Induction Period: Some radical reactions have a brief induction period. Ensure you have allowed sufficient time at the target temperature before concluding the reaction has failed.

Q5: Can I use a solvent other than carbon tetrachloride (CCl₄)? How will this impact the temperature?

A: Yes, and it is highly encouraged. CCl₄ is toxic and environmentally harmful and has been phased out in many labs.[11] Suitable alternatives include:

  • Dichloromethane (CH₂Cl₂): Lower boiling point (~40°C). Requires an initiator that is active at lower temperatures or photochemical initiation.[10]

  • Chlorobenzene: Higher boiling point (~131°C). The reaction will run hotter, potentially affecting selectivity, so careful monitoring is needed.[2]

  • Acetonitrile: A polar aprotic solvent that can also be used.

  • Cyclohexane: An inert, non-polar solvent with a boiling point of ~81°C, similar to CCl₄.

The choice of solvent directly dictates the maximum temperature achievable under reflux conditions. You must always ensure your chosen radical initiator is compatible with the new reaction temperature.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to resolving specific experimental issues.

Problem 1: Low Yield of 2-Bromo-1-(bromomethyl)-4-methylbenzene
Symptom Potential Cause & Explanation Recommended Solution
High amount of unreacted 2-bromo-4-methyltoluene. 1. Insufficient Radical Initiation: The reaction temperature may be too low for the thermal initiator (e.g., AIBN) to decompose efficiently.1a. Verify the reaction temperature is appropriate for the initiator's half-life. 1b. Add a fresh portion of the radical initiator. 1c. If using an older bottle of AIBN, its effectiveness may be diminished; use a fresh supply. 1d. Consider switching to photochemical initiation if thermal conditions are problematic.[10]
2. Premature Termination: Radical scavengers (like oxygen or impurities in the solvent/reagents) can quench the radical chain reaction.2a. Degas the solvent before use by bubbling with an inert gas (Argon or Nitrogen). 2b. Ensure all reagents are pure and glassware is clean and dry.
A complex mixture of unidentified byproducts. 1. Reaction Temperature Too High: Excessive heat can cause degradation of the starting material or product, or promote undesired side reactions. This is particularly true for substrates with sensitive functional groups.1a. Lower the reaction temperature. If refluxing, switch to a lower-boiling solvent. 1b. Ensure efficient stirring and cooling to dissipate heat and avoid localized "hot spots."
2. Incorrect Reaction Type: If acidic or Lewis-acidic impurities are present, you may be getting unwanted electrophilic aromatic substitution (ring bromination) instead of free-radical benzylic bromination.[12]2a. Use freshly recrystallized NBS to remove acidic impurities like succinimide and HBr.[4] 2b. Ensure the reaction is run under neutral, non-acidic conditions unless a specific protocol requires it.
Problem 2: Significant Over-bromination
Symptom Potential Cause & Explanation Recommended Solution
Major peaks in GC-MS or NMR corresponding to 2-bromo-1-(dibromomethyl)-4-methylbenzene. 1. Reaction Temperature is Too High: The activation energy for the second bromination is being readily overcome. Benzylic bromides are more reactive than the starting toluene derivative, making them susceptible to further reaction.1a. Reduce the reaction temperature. This is the most effective way to improve selectivity for the mono-brominated product.[3] 1b. Use a continuous flow reactor, which offers superior temperature control and can minimize byproduct formation.[5]
2. Incorrect Stoichiometry: More than one equivalent of the brominating agent has been used, or it was added too quickly, creating high local concentrations.2a. Carefully check the molar equivalents of your brominating agent (NBS, DBDMH, etc.). Do not exceed 1.1 equivalents for mono-bromination. 2b. Add the brominating agent portion-wise or as a solution via an addition funnel over time to maintain a low concentration.
Problem 3: Uncontrolled Exotherm / Runaway Reaction
Symptom Potential Cause & Explanation Recommended Solution
A sudden, rapid increase in temperature and pressure; vigorous, uncontrolled boiling. 1. Poor Heat Dissipation: The rate of heat generation from the exothermic reaction exceeds the rate of heat removal. This is a major risk in large-scale reactions.[3]1a. Ensure the reaction vessel is in an appropriately sized cooling bath (ice-water or other). 1b. Use a larger reaction flask to increase the surface area for heat exchange. 1c. Ensure vigorous and efficient stirring.
2. Reagents Added Too Quickly: Adding the initiator or brominating agent all at once to a heated solution can initiate the reaction at an uncontrollable rate.2a. Add the radical initiator before heating the mixture to the target temperature. 2b. Add the brominating agent slowly and portion-wise, monitoring the internal temperature.[6]

Experimental Protocols & Data

Protocol: Synthesis of 2-Bromo-1-(bromomethyl)-4-methylbenzene using NBS

This protocol is a representative method. Researchers should always perform their own risk assessment before starting any experiment.

Materials:

  • 2-bromo-4-methyltoluene

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or Cyclohexane (anhydrous)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, and inert gas (N₂ or Ar) setup.

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Charging the Flask: To the flask, add 2-bromo-4-methyltoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and the anhydrous solvent (e.g., CCl₄).

  • Initiator Addition: Add a catalytic amount of AIBN (0.02-0.05 eq).

  • Heating and Reflux: Begin stirring and gently heat the mixture using a heating mantle to a steady reflux. Crucial Temperature Point: The temperature should stabilize at the boiling point of the solvent (e.g., ~77°C for CCl₄).

  • Monitoring: The reaction can be monitored by observing the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide, which will float. Progress can also be tracked by TLC or GC analysis of small aliquots. The reaction is typically complete in 1-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct.

    • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic components.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 2-Bromo-1-(bromomethyl)-4-methylbenzene.

Data Table: Influence of Temperature and Solvent on Benzylic Bromination
SolventBoiling Point (°C)Typical InitiatorRelative Reaction RateSelectivity (Mono- vs. Di-bromination)Key Consideration
Dichloromethane~40°CAIBN (low efficiency) / LightSlow (thermal) / Fast (photo)HighRequires photochemical initiation or a low-temp initiator for practical rates.[10]
Carbon Tetrachloride~77°CAIBNModerateGood to HighClassic solvent system, but toxic.[4]
Cyclohexane~81°CAIBNModerateGood to HighExcellent, less toxic alternative to CCl₄.
Chlorobenzene~131°CAIBNFastModerate to LowHigher temperature can lead to significant over-bromination if not carefully controlled.[2][8]

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing common issues in the synthesis.

TroubleshootingWorkflow cluster_problem Problem Observed cluster_diagnosis Primary Diagnosis cluster_solution Corrective Action Problem Low Yield or No Reaction TempCheck Is Temperature > 60°C for AIBN? Problem->TempCheck InitiatorCheck Is Initiator Fresh? TempCheck->InitiatorCheck Yes IncreaseTemp Increase Temperature to Target TempCheck->IncreaseTemp No UsePhoto Switch to Photo-initiation TempCheck->UsePhoto If Temp is an issue ScavengerCheck Were Reagents/Solvent Degassed? InitiatorCheck->ScavengerCheck Yes AddInitiator Use Fresh / Add More Initiator InitiatorCheck->AddInitiator No Degas Degas Solvent & Retry ScavengerCheck->Degas No IncreaseTemp->Problem Re-evaluate AddInitiator->Problem Re-evaluate Degas->Problem Re-evaluate

Caption: A decision tree for troubleshooting low-yield reactions.

Free-Radical Mechanism Overview

This diagram illustrates the key, temperature-dependent step in the reaction mechanism.

FreeRadicalMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (AIBN) Radical 2 * R• + N₂ Initiator->Radical Δ (Heat) CRITICAL TEMP. STEP Br_Radical Br• NBS NBS HBr HBr Br2 Br₂ HBr->Br2 + NBS Toluene 2-Bromo-4-methyltoluene BenzylRadical Benzylic Radical Toluene->BenzylRadical + Br• BenzylRadical->HBr generates Product Desired Product BenzylRadical->Product + Br₂ Product->Br_Radical generates Br_Radical->Toluene attacks next molecule

Caption: The temperature-dependent initiation of the radical chain.

References

  • EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google P
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon - Scientific Upd
  • Selectivity of Aryl and Benzylic Bromin
  • Explain the difference in the rate of free radical bromination reactions of toluene and cyclohexane. - Brainly.in.
  • Temperature control strategies for regioselective bromin
  • Continuous photochemical benzylic bromination using in situ gener
  • ChemInform Abstract: Benzylic Bromination of Toluene Deriv
  • Benzylic bromination-acetoxylation of toluenes by bromide ion-catalyzed thermal decomposition of peroxydisulfate in acetic acid - American Chemical Society.
  • Process for benzylic bromination - European Patent Office - EP 1057801 A2 - Googleapis.com.
  • Application Notes and Protocols: Benzylic Bromination of Toluenes using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - Benchchem.
  • 2-bromo-1-(bromomethyl)-4-nitrobenzene synthesis - ChemicalBook.
  • Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC.
  • WO2003055833A1 - Process for thermal benzylic bromination - Google P
  • A theoretical kinetic study on the reaction of atomic bromine with toluene - ResearchG
  • Chapter 3 Worked Problem 1 - Oregon St
  • Selectivity in Free Radical Reactions: Bromination vs.
  • Temperature Dependence of the Rate Coefficients for the Reactions of Atomic Bromine With Toluene, Tetrahydrofuran, and Tetrahydropyran - PubMed.
  • Bromin
  • Benzylic Bromin
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • N-Bromosuccinimide - Wikipedia.
  • Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3)

Sources

Reference Data & Comparative Studies

Validation

Efficacy of 2-Bromo-1-(bromomethyl)-4-methylbenzene in different reaction types

Efficacy of 2-Bromo-1-(bromomethyl)-4-methylbenzene in Orthogonal Reaction Workflows: A Comparative Guide 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2) is a highly versatile bifunctional building block widely...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy of 2-Bromo-1-(bromomethyl)-4-methylbenzene in Orthogonal Reaction Workflows: A Comparative Guide

2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and the synthesis of advanced molecular architectures[1]. Its primary advantage over simpler benzyl halides lies in the orthogonal reactivity of its two distinct halogenated sites: a highly electrophilic benzylic bromide and a transition-metal-reactive aryl bromide. This guide provides an objective comparison of its efficacy across different reaction types, contrasting it with standard alternatives, and details the mechanistic causality behind its optimal experimental protocols.

Mechanistic Rationale: The Principle of Orthogonal Reactivity

The structural architecture of 2-Bromo-1-(bromomethyl)-4-methylbenzene dictates a dual reactivity profile that allows for step-wise, chemoselective functionalization without the need for protecting groups[2].

  • The Benzylic Bromide (-CH₂Br): The carbon atom is sp3 hybridized and adjacent to an aromatic π -system. This π -system stabilizes the transition state of nucleophilic substitution ( SN​2 ) reactions, drastically lowering the activation energy. This site is selectively targeted by nucleophiles (amines, phenols, thiols) under mild basic conditions.

  • The Aryl Bromide (-Br): The carbon atom is sp2 hybridized, rendering it completely inert to SN​2 displacement due to steric hindrance and electronic repulsion from the aromatic ring. However, the C-Br bond is highly susceptible to oxidative addition by electron-rich, low-valent transition metals (e.g., Pd0 ), making it an ideal candidate for downstream cross-coupling reactions[3].

OrthogonalWorkflow Substrate 2-Bromo-1-(bromomethyl) -4-methylbenzene SN2 SN2 Alkylation (Target: Benzylic -CH2Br) Substrate->SN2 Mild Base Nucleophile Intermediate Alkylated Aryl Bromide (Intermediate) SN2->Intermediate Suzuki Cross-Coupling (Target: Aryl -Br) Product Fully Functionalized Target Molecule Suzuki->Product Intermediate->Suzuki Pd Catalyst Boronic Acid

Caption: Sequential orthogonal functionalization of 2-Bromo-1-(bromomethyl)-4-methylbenzene.

Reaction Type 1: Nucleophilic Substitution ( SN​2 )

When comparing 2-Bromo-1-(bromomethyl)-4-methylbenzene to simple benzyl bromide, its efficacy is defined by its ability to undergo rapid alkylation while preserving the aryl halogen for future reactions.

Protocol 1: Chemoselective O-Alkylation (Self-Validating System)

Objective: To selectively functionalize the benzylic position via etherification. Causality & Design: Potassium carbonate ( K2​CO3​ ) is selected as a mild, insoluble base. It is strong enough to deprotonate a phenol (forming a reactive phenoxide nucleophile) but weak enough to prevent unwanted elimination side-reactions. Dimethylformamide (DMF) is chosen as a polar aprotic solvent; it heavily solvates the potassium cation, leaving the phenoxide "naked" and highly nucleophilic, thereby accelerating the SN​2 process exclusively at the benzylic site[2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask, charge the target phenol (1.0 mmol) and anhydrous K2​CO3​ (1.5 mmol).

  • Solvation: Add 5.0 mL of anhydrous DMF. Stir at room temperature for 15 minutes to ensure complete deprotonation (the solution will typically undergo a color shift).

  • Electrophile Addition: Dissolve 2-Bromo-1-(bromomethyl)-4-methylbenzene (1.05 mmol) in 2.0 mL of DMF and add dropwise over 5 minutes. Self-Validation: The slight stoichiometric excess (1.05 equiv) ensures full consumption of the phenol, making reaction completion easy to monitor via Thin Layer Chromatography (TLC).

  • Reaction & Monitoring: Stir at 25 °C for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the phenol spot confirms completion.

  • Workup: Quench with 20 mL of distilled water to dissolve inorganic salts. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 5×15 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Reaction Type 2: Palladium-Catalyzed Cross-Coupling

Following benzylic functionalization, the retained aryl bromide can be subjected to Suzuki-Miyaura coupling. Compared to 2-chlorobenzyl derivatives, the aryl bromide in 2-Bromo-1-(bromomethyl)-4-methylbenzene undergoes oxidative addition much more rapidly, allowing for lower catalyst loadings and milder temperatures[3].

Protocol 2: Suzuki-Miyaura Biaryl Formation

Objective: To form a C-C bond at the aryl bromide position using an arylboronic acid. Causality & Design: Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) is utilized because its bulky, electron-donating phosphine ligands stabilize the active Pd0 species and facilitate the oxidative addition into the C(sp2)-Br bond. A biphasic solvent system (Toluene/Water) is employed: toluene dissolves the organic substrates, while water dissolves the sodium carbonate ( Na2​CO3​ ) base. The base is critical as it coordinates with the boronic acid to form a negatively charged, nucleophilic boronate complex, which is required to drive the transmetalation step[3].

Step-by-Step Methodology:

  • Reagent Assembly: To a Schlenk flask, add the alkylated intermediate from Protocol 1 (1.0 mmol), phenylboronic acid (1.2 mmol), and Na2​CO3​ (2.5 mmol).

  • Solvent Degassing: Add a mixture of Toluene (8.0 mL) and Water (2.0 mL). Critical Step: Degas the biphasic mixture by bubbling Argon through the solution for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidation of Pd0 to inactive PdII and to suppress boronic acid homocoupling.

  • Catalyst Addition: Quickly add Pd(PPh3​)4​ (0.05 mmol, 5 mol%) under a positive stream of Argon.

  • Heating: Seal the flask and heat to 80 °C in an oil bath for 8 hours. Self-Validation: A color change from pale yellow to dark brown/black often indicates catalyst decomposition towards the end of the reaction, signaling completion alongside TLC confirmation.

  • Workup: Cool to room temperature. Filter the biphasic mixture through a short pad of Celite to remove palladium black. Separate the organic layer, extract the aqueous layer with Toluene ( 2×10 mL), dry combined organics over Na2​SO4​ , and purify via flash column chromatography.

SuzukiMechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA Aryl Bromide TM Transmetalation (Boronic Acid + Base) OA->TM Pd(II) Intermediate RE Reductive Elimination (C-C Bond Formation) TM->RE Diaryl-Pd(II) RE->Pd0 Product Release

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling at the aryl bromide position.

Quantitative Performance Comparison

The following table summarizes the comparative efficacy of 2-Bromo-1-(bromomethyl)-4-methylbenzene against common alternatives across these two reaction types, based on established synthetic benchmarks[2][3].

Substrate / Alternative SN​2 Alkylation YieldSuzuki Coupling YieldOrthogonality / Chemoselectivity Profile
2-Bromo-1-(bromomethyl)-4-methylbenzene 85 - 95% 80 - 90% Excellent: Benzylic site reacts first; Aryl site remains completely intact for sequential Pd-catalysis.
Benzyl Bromide90 - 98%N/A (No Aryl Halide)None: Cannot participate in downstream cross-coupling.
2-Chlorobenzyl Chloride70 - 85%40 - 60%Poor: Aryl chloride requires highly specialized, expensive Pd ligands (e.g., Buchwald dialkylbiaryl phosphines) for activation.
4-Bromo-1-(bromomethyl)benzene85 - 95%75 - 85%Good: However, lacks the steric influence of the ortho-substitution present in the 2-bromo analog, which can influence regioselectivity in complex syntheses.

References

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Royal Society of Chemistry (RSC). Available at: [Link]

Sources

Comparative

Validating the Structure of 2-Bromo-1-(bromomethyl)-4-methylbenzene Derivatives: A Comprehensive Analytical Guide

2-Bromo-1-(bromomethyl)-4-methylbenzene (commonly referred to as 2-bromo-4-methylbenzyl bromide) is a highly versatile bifunctional building block. Its dual reactivity—an aryl bromide primed for transition-metal-catalyze...

Author: BenchChem Technical Support Team. Date: March 2026

2-Bromo-1-(bromomethyl)-4-methylbenzene (commonly referred to as 2-bromo-4-methylbenzyl bromide) is a highly versatile bifunctional building block. Its dual reactivity—an aryl bromide primed for transition-metal-catalyzed cross-coupling and a benzylic bromide susceptible to nucleophilic substitution—makes it indispensable in the synthesis of polysubstituted aromatics and 1[1]. However, when derivatizing this compound, researchers must rigorously validate the resulting structures to confirm regioselectivity and ensure no unintended dehalogenation has occurred.

As a Senior Application Scientist, I have structured this guide to objectively compare the primary analytical techniques used for structural elucidation, providing the mechanistic causality behind each method and detailing self-validating experimental protocols.

Section 1: The Analytical Arsenal: A Comparative Overview

When derivatizing 2-bromo-1-(bromomethyl)-4-methylbenzene, the analytical objective is twofold: confirming the integrity of the aryl bromide (often conserved for subsequent reactions) and verifying the regiochemistry of the newly introduced functional group. Table 1 objectively compares the performance of the three primary analytical modalities used to achieve this orthogonal validation, aligning with 2[2].

Table 1: Comparative Performance of Analytical Techniques for Benzyl Bromide Derivatives

Analytical TechniquePrimary UtilityDetection LimitStructural ResolutionLimitations
High-Res NMR (1D/2D) Regiochemistry, framework connectivity~1-5 mgVery High (distinguishes regioisomers)Cannot definitively prove absolute mass without MS.
GC-MS / LC-MS Molecular weight, isotopic signatures~10-100 ngModerate (fragmentation patterns)Cannot easily distinguish ortho/meta/para isomers.
X-Ray Crystallography Absolute 3D spatial configurationSingle crystalAbsoluteRequires high-quality single crystals; time-consuming.

Section 2: High-Resolution NMR Spectroscopy: Elucidating Regiochemistry

Expertise & Causality

While 1H NMR provides a quantitative proton inventory, it is fundamentally insufficient for the unambiguous assignment of complex regioisomers in di-substituted toluenes. The aromatic protons of 2-bromo-4-methylbenzyl derivatives typically exhibit an overlapping AMX spin system. To definitively assign the 2-bromo position relative to the 4-methyl and 1-bromomethyl substituents, 2D NMR—specifically Heteronuclear Multiple Bond Correlation (HMBC)—is mandatory. HMBC maps long-range ( 2J and 3J ) carbon-proton couplings. By tracing the correlation from the benzylic protons to the C1 and C2 aromatic quaternary carbons, the ortho-relationship of the bromine atom is3[3].

Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 10-15 mg of the purified derivative in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. The TMS ensures chemical shift calibration is internally validated at exactly 0.00 ppm.

  • 1D Acquisition: Acquire a standard 1H NMR (400 MHz or higher, 16 scans) and 13C NMR (100 MHz, minimum 512 scans) to establish the baseline framework.

  • Purity Check: Integrate the baseline. If non-solvent impurity peaks exceed 5% relative integral, repurify via flash chromatography before proceeding to 2D experiments to prevent artifact signals.

  • 2D HMBC Acquisition: Set up a gradient-selected HMBC experiment optimized for a long-range coupling constant ( JCH​ ) of 8 Hz.

  • Data Processing: Apply a sine-bell squared window function and phase correct. Map the cross-peaks between the benzylic -CH2- protons and the quaternary aromatic carbons to confirm regiochemistry.

NMR_Workflow Start Sample Prep (CDCl3 + TMS) Acq1D Acquire 1D 1H & 13C NMR Start->Acq1D CheckPurity Purity > 95%? Acq1D->CheckPurity Purify Repurify Sample CheckPurity->Purify No Acq2D Acquire 2D NMR (COSY, HSQC, HMBC) CheckPurity->Acq2D Yes Purify->Start Assign Assign Regiochemistry (HMBC correlations) Acq2D->Assign Valid Structure Validated Assign->Valid

Logical workflow for NMR-based structural elucidation of benzylic derivatives.

Section 3: Mass Spectrometry (GC-MS/EI): Confirming Isotopic Signatures

Expertise & Causality

Mass spectrometry establishes the causal link between the proposed molecular framework and its physical mass. For brominated compounds, Electron Impact (EI) MS is exceptionally powerful due to the natural isotopic abundance of bromine ( 79 Br and 81 Br in a ~1:1 ratio). A mono-brominated derivative will exhibit a diagnostic M / M+2 doublet of equal intensity. This isotopic signature acts as an internal self-validating check: if the 1:1 doublet is absent, unintended dehalogenation—a common side reaction in palladium-catalyzed cross-couplings—has occurred during synthesis, 4[4].

Self-Validating GC-MS Protocol
  • Sample Dilution: Prepare a 1 mg/mL solution of the analyte in GC-grade ethyl acetate.

  • Injection: Inject 1 µL into the GC-MS (split ratio 1:50) using an HP-5MS capillary column.

  • Temperature Program: Hold at 50 °C for 1 min, ramp at 25 °C/min to 250 °C, and hold for 10 min. This ensures complete volatilization and separation of any debrominated impurities.

  • Ionization & Detection: Utilize 70 eV electron impact ionization. Scan m/z from 50 to 500.

  • Validation: Analyze the molecular ion cluster. Confirm the presence of the [M] + and [M+2] + peaks at a 1:1 ratio. Identify the tropylium ion fragment (loss of the benzylic substituent), which is characteristic of benzyl derivatives.

MS_Workflow Ionization EI Ionization (70 eV) MolIon Molecular Ion[M]+• Check Isotope Pattern Ionization->MolIon Frag Alpha-Cleavage Loss of Benzylic Group MolIon->Frag Tropylium Tropylium Ion Formation (m/z 91/169) Frag->Tropylium

Logical relationship of EI-MS fragmentation for 2-bromo-4-methylbenzyl derivatives.

Section 4: Experimental Data Synthesis (Case Study: 2-Bromo-4-methylbenzyl alcohol)

To synthesize these analytical concepts, we evaluate the structural validation data for a representative derivative: 2-bromo-4-methylbenzyl alcohol. This compound, typically synthesized via the hydrolysis of the parent benzyl bromide, serves as a benchmark for 3[3].

Table 2: Quantitative Analytical Data for 2-Bromo-4-methylbenzyl alcohol

Analytical MethodObserved Data / SignalStructural Assignment
1H NMR (CDCl3) δ 2.33 (s, 3H)Ar-CH3 (Methyl group)
δ 4.70 (s, 2H)Ar-CH2-OH (Benzylic protons)
δ 7.12 (d, J = 7.8 Hz, 1H)Aromatic H5 (ortho to methyl)
δ 7.33 (d, J = 7.7 Hz, 1H)Aromatic H6 (ortho to benzylic)
δ 7.38 (s, 1H)Aromatic H3 (ortho to bromine)
13C NMR (CDCl3) δ 20.7, 64.9CH3, Benzylic CH2
δ 122.5, 128.4, 128.9, 133.1, 136.6, 139.4Aromatic carbons (C1-C6)
EI-MS (m/z) 200 (M+, 35%), 202 (M+2, ~35%)Molecular ion ( 79 Br / 81 Br isotopes)

The presence of the m/z 200/202 doublet in the EI-MS spectrum confirms the retention of the aryl bromine atom, while the 1H NMR singlet at δ 4.70 confirms the successful conversion of the benzylic bromide to an alcohol. Combining this high-resolution NMR data with MS isotopic validation provides robust, publishable proof of structure.

Sources

Validation

Comparative analysis of reactivity between benzylic and aryl bromides.

Executive Summary In organic synthesis and drug development, the carbon-bromine (C-Br) bond serves as a fundamental linchpin for molecular assembly. However, the reactivity of this bond is dictated entirely by its local...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and drug development, the carbon-bromine (C-Br) bond serves as a fundamental linchpin for molecular assembly. However, the reactivity of this bond is dictated entirely by its local electronic and steric environment. This guide provides an in-depth comparative analysis between benzylic bromides ( Ar−CH2​−Br ) and aryl bromides ( Ar−Br ). By dissecting the causality behind their mechanistic divergence, this document equips researchers with the theoretical grounding and self-validating experimental protocols necessary to optimize substitution and cross-coupling workflows.

Mechanistic Foundations & Causality

Benzylic Bromides: The Power of π -Stabilization

Benzylic bromides exhibit exceptionally high reactivity towards nucleophilic substitution ( SN​1 and SN​2 ) compared to standard alkyl or aryl halides, a phenomenon directly linked to their structural electronics[1].

  • Causality of SN​2 Acceleration: In an SN​2 pathway, the incoming nucleophile and the departing bromide ion create a transition state with a developing p -orbital on the central sp3 carbon. The adjacent aromatic π -system aligns parallel to this developing p -orbital, providing profound resonance stabilization to the transition state and drastically lowering the activation energy.

  • Bond Dissociation Energy (BDE): The homolytic bond dissociation energy of a benzylic C-H bond is unusually low (approximately 90.4 kcal/mol) due to the resonance delocalization of the resulting radical[2]. This electronic environment translates to a correspondingly weakened C-Br bond (~55-60 kcal/mol), facilitating rapid heterolytic or homolytic cleavage.

  • Kinetic Validation: The synchronous nature of bond-breaking and bond-forming in benzylic SN​2 reactions is frequently validated through kinetic isotope effects (KIEs), which confirm the highly symmetric structure of the transition state[3].

Aryl Bromides: sp2 Hybridization and Orthogonal Orbitals

In stark contrast, aryl bromides are virtually inert to classical SN​1 and SN​2 conditions.

  • Causality of Inertness: The carbon atom bonded to the bromine is sp2 hybridized. This geometry results in a shorter, stronger C-Br bond (BDE ~81 kcal/mol). Furthermore, any attempted backside attack ( SN​2 ) is sterically blocked by the bulk of the aromatic ring and electrostatically repelled by the electron-dense π -cloud.

  • Catalytic Imperative: To functionalize aryl bromides, researchers must bypass classical substitution in favor of transition metal catalysis (e.g., Palladium or Nickel). In these pathways, electron-rich ligands are required to force the metal center to undergo oxidative addition into the strong sp2 C-Br bond[4]. For example, Palladium-catalyzed C-N cross-coupling reactions rely heavily on specialized biarylphosphine ligands to activate these unreactive substrates[5].

Quantitative Data Comparison

To facilitate rapid decision-making in synthetic route design, the critical physical and mechanistic parameters of both bromide classes are summarized below.

PropertyBenzylic Bromide ( Ar−CH2​−Br )Aryl Bromide ( Ar−Br )
Carbon Hybridization sp3 sp2
C-Br Bond Dissociation Energy ~55–60 kcal/mol~81 kcal/mol
Primary Reaction Mechanisms SN​1 , SN​2 , RadicalPd/Ni Cross-Coupling, SN​Ar (if activated)
Relative SN​2 Reactivity Exceptionally HighNegligible (Inert)
Typical Catalysts Required None (Spontaneous with Nucleophile)Pd, Ni, or Cu complexes (e.g., Pd(OAc)2​ )
Steric Hindrance to Nucleophile Low (Accessible backside)High (Blocked by aromatic ring)

Visualizing the Pathways

Mechanisms cluster_benzyl Benzylic Bromide: SN2 Pathway cluster_aryl Aryl Bromide: Pd-Catalyzed Cross-Coupling BnBr Benzyl Bromide (sp³ C-Br) TS Transition State (π-Stabilized) BnBr->TS Backside Attack Nu Nucleophile Nu->TS Prod1 Substitution Product TS->Prod1 Br⁻ Departure ArBr Aryl Bromide (sp² C-Br) PdII Pd(II) Oxidative Addition Complex ArBr->PdII Oxidative Addition Pd0 Pd(0) L_n Pd0->PdII TransMet Transmetalation Complex PdII->TransMet + R-M TransMet->Pd0 Catalyst Regeneration Prod2 Cross-Coupled Product TransMet->Prod2 Reductive Elimination

Fig 1. Mechanistic divergence between benzylic SN2 substitution and aryl palladium-catalyzed coupling.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards and specific quenching mechanisms to guarantee that the analytical output is a true reflection of the chemical reality, free from sampling artifacts.

Protocol A: Kinetic Evaluation of Benzylic SN​2 Reactivity

Objective: Determine the second-order rate constant for the reaction of benzyl bromide with piperidine.

  • Solution Preparation: Prepare a 0.1 M solution of benzyl bromide and a 0.1 M solution of piperidine in anhydrous acetonitrile. Add exactly 0.05 M dodecane to the benzyl bromide solution.

    • Causality: Acetonitrile is a polar aprotic solvent that accelerates SN​2 kinetics by leaving the nucleophile unsolvated. Dodecane acts as an inert internal standard. Because taking aliquots over time can lead to volume errors, the internal standard ensures the ratio of product-to-standard remains highly accurate regardless of evaporative losses.

  • Initiation: Equilibrate both solutions to 25.0 °C. Mix equal volumes under vigorous stirring to initiate the reaction ( t=0 ).

  • Kinetic Sampling & Quenching: At t=5,10,20 , and 30 minutes, withdraw a 100 μ L aliquot and immediately inject it into a vial containing 900 μ L of cold methanol (-78 °C).

    • Causality: The extreme temperature drop and rapid dilution instantly arrest the reaction kinetics. This ensures the HPLC/GC-MS snapshot perfectly reflects the exact time point of withdrawal.

  • Analysis: Analyze the quenched samples via GC-MS. Plot ln([BnBr]0​/[BnBr]t​) versus time to calculate the rate constant.

Protocol B: Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Bromides

Objective: Couple an unactivated aryl bromide with phenylboronic acid.

  • Reagent Assembly: In an inert-atmosphere glovebox, combine 1.0 mmol aryl bromide, 1.2 mmol phenylboronic acid, 2.0 mmol K2​CO3​ , and 0.05 M dodecane (internal standard) in a Schlenk tube.

  • Catalyst Loading: Add 1 mol% Pd(OAc)2​ and 2 mol% P(t−Bu)3​ .

    • Causality: The choice of P(t−Bu)3​ is highly deliberate. Its extreme electron richness increases the electron density on the Pd(0) center, which is mandatory to overcome the high activation barrier for oxidative addition into the strong sp2 C-Br bond[4]. Concurrently, its steric bulk forces the intermediate complexes into geometries that accelerate the final reductive elimination step.

  • Reaction Execution: Dissolve the mixture in 5 mL of degassed THF/Water (9:1) and heat to 60 °C.

    • Causality: The inclusion of water is critical; it dissolves the inorganic base and facilitates the formation of the reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • Validation: Withdraw a 50 μ L aliquot, filter it through a short silica plug (to remove Pd black, which fouls GC columns), and analyze via GC-MS against the dodecane standard to quantify the yield.

Visualizing the Experimental Workflow

Workflow Step1 1. Substrate Preparation Equilibrate 0.1M BnBr or ArBr + Internal Standard (Dodecane) Step2 2. Reagent Addition Add Nucleophile or Pd-Catalyst Initiate Timer (t=0) Step1->Step2 Step3 3. Kinetic Sampling Withdraw Aliquots at Intervals Quench in Cold MeOH Step2->Step3 Step4 4. Instrumental Analysis HPLC/GC-MS Quantification Validate via Mass Balance Step3->Step4 Step5 5. Data Synthesis Plot [Substrate] vs Time Calculate Rate Constants (k) Step4->Step5

Fig 2. Self-validating experimental workflow for comparative kinetic analysis of bromide reactivity.

Sources

Comparative

Purity Analysis of Commercially Available 2-Bromo-1-(bromomethyl)-4-methylbenzene: A Comparative Guide

Executive Summary & Chemical Context 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2), commonly known as 2-bromo-4-methylbenzyl bromide, is a highly reactive bifunctional building block extensively used in activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS: 75366-14-2), commonly known as 2-bromo-4-methylbenzyl bromide, is a highly reactive bifunctional building block extensively used in active pharmaceutical ingredient (API) synthesis and materials science[1]. Because it contains both a benzylic bromide (susceptible to nucleophilic substitution) and an aryl bromide (primed for transition-metal-catalyzed cross-coupling), ensuring its chemical purity is paramount.

Benzyl halides are widely recognized as Potential Genotoxic Impurities (PGTIs) due to their DNA-alkylating properties[2]. Consequently, utilizing sub-standard commercial grades or employing flawed analytical methodologies can lead to severe regulatory bottlenecks and catastrophic side reactions during late-stage synthesis. This guide provides a critical comparison of commercially available grades and establishes self-validating analytical protocols to ensure absolute data integrity.

Commercial Grades: A Comparative Performance Analysis

Commercially available batches of 2-Bromo-1-(bromomethyl)-4-methylbenzene vary significantly in their impurity profiles[1]. The table below objectively compares the three primary tiers of commercially available reagents to guide procurement and methodology development.

Grade / Supplier TierClaimed PurityTypical Impurity ProfileBest Use Case
Pharmaceutical / High-Purity 99.0%Trace unreacted precursor (<0.1%); No detectable bis-brominated species.API synthesis, late-stage intermediates, GMP manufacturing.
Reagent Grade 97.0% - 98.0%Isomeric bromides (~1%); Hydrolysis products like 2-bromo-4-methylbenzyl alcohol (~1-2%).General organic synthesis, methodology and route development.
Technical Grade 90.0% - 95.0%Significant unreacted 2-bromo-1,4-dimethylbenzene; Bis-brominated derivatives.Bulk industrial applications (Requires in-house recrystallization).

Note: The primary degradation pathway for this compound is atmospheric moisture-induced solvolysis, converting the benzylic bromide into a benzylic alcohol.

Analytical Methodologies: Strategic Comparison

To accurately profile the purity of 2-Bromo-1-(bromomethyl)-4-methylbenzene, laboratories typically rely on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)[3],[4].

Comparative Analytical Performance Data
ParameterHPLC-UVGC-MS (EI Mode) 1 H / 19 F qNMR
Primary Target Non-volatiles, thermally labile degradation products (alcohols/ethers).Volatile starting materials, residual solvents.Absolute mass fraction, structural elucidation.
Typical LOD ~0.05%~0.02%~0.5%
Typical LOQ ~0.15%~0.06%~1.5%
Thermal Risk Low (Ambient/30°C column temp)High (Injector >200°C can cause dehydrohalogenation)None (Ambient probe temp)
Orthogonal Analytical Workflow

Relying on a single technique is a common pitfall. GC-MS may artificially degrade the sample, while HPLC might miss highly volatile precursors. The following diagram illustrates a robust, orthogonal workflow.

G A Commercial Batch CAS: 75366-14-2 B Sample Prep: Anhydrous Diluent (Prevents Solvolysis) A->B C HPLC-UV Analysis Target: Hydrolysis Products B->C D GC-MS Analysis Target: Volatile Precursors B->D E qNMR Analysis Target: Absolute Purity B->E F Orthogonal Data Integration C->F D->F E->F G Validated Purity Profile F->G

Orthogonal analytical workflow for benzyl bromide purity assessment.

Experimental Protocols & Self-Validating Systems

As an application scientist, I emphasize that a protocol is only as reliable as its internal controls. The methodologies below are designed with built-in causality and self-validation mechanisms.

Protocol A: Reversed-Phase HPLC-UV Analysis

HPLC is the gold standard for tracking non-volatile impurities and preventing the thermal degradation associated with halogenated aromatics[3].

1. Sample Preparation:

  • Action: Accurately weigh 10 mg of the sample and dissolve in 10 mL of anhydrous acetonitrile (1 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Causality: Benzyl bromides are highly electrophilic. Preparing samples in protic solvents (like methanol) or water-rich diluents will artificially generate 2-bromo-4-methylbenzyl alcohol via solvolysis, leading to a false-positive impurity reading. Anhydrous acetonitrile preserves sample integrity.

2. Chromatographic Conditions:

  • Column: End-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm). Causality: End-capping prevents secondary interactions between the basic silanols and the analyte, reducing peak tailing.

  • Mobile Phase: Gradient elution of Water (A) and Acetonitrile (B).

  • Detection: UV at 220 nm and 254 nm.

3. System Suitability & Self-Validation:

  • Mechanism: Prior to the sample run, inject a resolution standard containing the analyte and its primary hydrolysis product (2-bromo-4-methylbenzyl alcohol).

  • Validation Criteria: The system is only validated if the Resolution Factor ( Rs​ ) is ≥2.0 and the Tailing Factor ( Tf​ ) is ≤1.5 . This guarantees that trace levels of degradation products can be accurately integrated without co-elution interference from the massive main peak.

Protocol B: GC-MS (Electron Ionization) Analysis

GC-MS provides unparalleled sensitivity for volatile impurities, such as residual toluene precursors, but requires strict thermal management[4].

1. Chromatographic Conditions:

  • Column: Low-bleed capillary column (e.g., VF-624ms or DB-5MS, 30 m × 0.25 mm, 0.25 µm).

  • Inlet Temperature: 200°C (Split ratio 50:1).

  • Causality: The benzylic bromine is thermally labile. Standard GC inlet temperatures (>250°C) induce rapid dehydrohalogenation (loss of HBr). By lowering the inlet temperature to 200°C and using a high split ratio, we minimize residence time and thermal stress, ensuring the detected impurities reflect the actual sample rather than analytical artifacts.

2. System Suitability & Self-Validation:

  • Mechanism: The molecular formula of the analyte ( C8​H8​Br2​ ) contains exactly two bromine atoms (one aryl, one benzylic).

  • Validation Criteria: Bromine naturally exists as two isotopes ( 79Br and 81Br ) in a ~1:1 ratio. A molecule with two bromines must produce a distinct 1:2:1 isotopic cluster for its molecular ion in the mass spectrum (m/z 262, 264, 266). This is a self-validating structural check: If the mass spectrum of the main chromatographic peak deviates from this exact 1:2:1 ratio, it immediately flags that thermal degradation has occurred in the injection port, and the run must be aborted and optimized.

Conclusion

The rigorous purity analysis of 2-Bromo-1-(bromomethyl)-4-methylbenzene requires a nuanced understanding of its chemical reactivity. By combining the thermal stability of HPLC-UV for non-volatile degradation tracking[3] with the high-sensitivity volatile profiling of GC-MS[4], researchers can establish a comprehensive and self-validating purity profile, ensuring downstream synthetic success and regulatory compliance.

References

  • American Elements. "2-bromo-1-(bromomethyl)-4-methylbenzene | CAS 75366-14-2". American Elements Catalog.
  • BenchChem. "Purity Analysis of 2-Benzyloxy-5-bromobenzylbromide: A Comparative Guide to HPLC and GC Methodologies". BenchChem Technical Guides, 2025.
  • BenchChem. "Purity Assessment of 2-(Trifluoromethyl)benzyl bromide: A Comparative Guide to Analytical Techniques". BenchChem Technical Guides, 2025.
  • ResearchGate. "A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances". ResearchGate Publications.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Bromo-1-(bromomethyl)-4-methylbenzene

Operational & Safety Guide: Handling 2-Bromo-1-(bromomethyl)-4-methylbenzene Chemical Profile & Mechanistic Toxicology 2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 75366-14-2) is a highly reactive electrophilic building...

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Guide: Handling 2-Bromo-1-(bromomethyl)-4-methylbenzene

Chemical Profile & Mechanistic Toxicology

2-Bromo-1-(bromomethyl)-4-methylbenzene (CAS 75366-14-2) is a highly reactive electrophilic building block widely utilized in drug development for benzylic alkylation[1]. While invaluable for synthetic chemistry, it presents severe occupational hazards that require stringent logistical planning.

Mechanistic Causality of Hazards: The compound features a benzylic bromide moiety, making it a potent alkylating agent. In biological systems, the electrophilic benzylic carbon undergoes rapid SN​2 nucleophilic substitution with the amine and thiol groups of proteins and DNA[2]. When exposed to the ocular mucosa, it acts as a severe lachrymator (tear gas), causing immediate blepharospasm and potential corneal damage[2]. Furthermore, it is moisture-sensitive; ambient hydrolysis of the benzylic bromide releases corrosive hydrobromic acid (HBr) gas, leading to chemical burns of the respiratory tract and skin[3].

Quantitative Chemical Profile | Property | Value | Operational Implication | | :--- | :--- | :--- | | CAS Number | 75366-14-2[1] | Essential for accurate SDS retrieval and inventory tracking. | | Molecular Formula | C8​H8​Br2​ [1] | High halogen content dictates specific waste segregation protocols. | | Physical Form | Powder / Solid | Generates hazardous dust; strictly requires ventilated weighing. | | Melting Point | 53-55 °C | Must be dissolved in an anhydrous solvent for closed-system liquid transfer. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling potent lachrymators. The following matrix outlines the required protective ensemble, grounded in mechanistic causality.

Protection CategoryRecommended EquipmentCausality / Mechanistic Justification
Eye/Face Chemical splash goggles + Full face shieldPrevents vapor and dust contact with ocular mucosa. Lachrymators cause immediate, severe eye damage[2].
Hand (Inner) Nitrile gloves (4-6 mil)Provides baseline tactile dexterity and immediate splash indication.
Hand (Outer) Butyl rubber or Neoprene glovesHalogenated aromatics rapidly permeate standard nitrile. Butyl rubber provides superior breakthrough resistance to benzylic bromides.
Body Flame-retardant lab coat + Neoprene apronProtects against corrosive spills and secondary ignition of organic solvents used during dissolution.
Respiratory Certified Fume Hood (>100 fpm face velocity)Captures HBr gas and lachrymatory dust. If ventilation fails, a full-face respirator with OV/AG cartridges is mandatory.

Operational Workflow & Handling Protocol

Because this compound is a low-melting solid, it cannot be transferred via standard liquid syringe techniques until it is properly dissolved.

HandlingWorkflow Weigh Ventilated Weighing (Avoid Dust) Dissolve Dissolution (Anhydrous Solvent) Weigh->Dissolve Transfer Closed-System Transfer (Syringe / Cannula) Dissolve->Transfer Quench In-Flask Quenching (Mild Nucleophile) Transfer->Quench

Step-by-step operational workflow for handling solid moisture-sensitive alkylating agents.

  • Step 1: Ventilated Weighing. Never weigh this compound on an open bench. Use a static-free spatula and weigh the powder inside a ventilated balance enclosure or directly inside the fume hood to prevent inhalation of lachrymatory dust.

  • Step 2: Anhydrous Dissolution. Dissolve the solid in an appropriate anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene) under an inert atmosphere (Nitrogen or Argon). This prevents ambient moisture from hydrolyzing the compound into HBr[3].

  • Step 3: Closed-System Transfer. Once dissolved, transfer the solution using a chemically resistant glass syringe or a PTFE cannula. Avoid open pouring to minimize vapor release.

  • Step 4: Self-Validating Quenching. Post-reaction, quench the reaction flask by slowly adding a 10% aqueous sodium thiosulfate solution. Validation Step: The cessation of exothermic bubbling and the disappearance of any lachrymatory odor confirm that the reactive electrophile has been successfully neutralized.

Spill Response & Decontamination Plan

A spill of 2-Bromo-1-(bromomethyl)-4-methylbenzene constitutes an immediate inhalation and contact hazard.

SpillResponse Spill Spill Detected (Lachrymator Release) Evac Evacuate Area & Assess Ventilation Spill->Evac PPE Don Emergency PPE (Respirator, Butyl Gloves) Evac->PPE Contain Containment (Sand / Vermiculite) PPE->Contain Neutralize Neutralization (10% Na2S2O3 or NaHCO3) Contain->Neutralize Dispose Halogenated Waste Segregation Neutralize->Dispose

Workflow for the containment and neutralization of benzylic bromide spills.

  • Step 1: Evacuate & Assess. Immediately evacuate personnel from the immediate area. Ensure the room's exhaust ventilation is functioning at maximum capacity.

  • Step 2: Don Emergency PPE. Spill responders must wear a full-face respirator with organic vapor/acid gas (OV/AG) cartridges, heavy-duty butyl rubber gloves, and a chemical-resistant suit.

  • Step 3: Containment. Cover the spilled solid (or solution) with an inert absorbent material such as dry sand or vermiculite. Do NOT use combustible materials like paper towels.

  • Step 4: Mechanistic Neutralization. Treat the absorbed spill with a mild nucleophilic base, such as a 10% Sodium Thiosulfate ( Na2​S2​O3​ ) solution or Sodium Bicarbonate ( NaHCO3​ )[3]. Thiosulfate acts as a "soft" nucleophile, rapidly displacing the bromide via SN​2 without generating a violent exothermic reaction.

  • Step 5: Self-Validation. Monitor the pH of the spill area using pH test strips. The area should stabilize between pH 7-9. The complete absence of a pungent, tear-gas odor serves as a qualitative indicator that the area is successfully decontaminated.

Waste Segregation & Disposal Plan

Improper disposal of alkylating agents poses severe environmental and facility risks.

  • Segregation: All waste containing 2-Bromo-1-(bromomethyl)-4-methylbenzene must be strictly segregated into designated Halogenated Organic Waste containers[1].

  • Chemical Destruction (Optional Lab-Scale): For bulk disposal of expired stock, Lunn and Sansone (1990) outline validated degradation methods for benzylic bromides. The compound can be subjected to reductive dehalogenation using a nickel-aluminum alloy in a dilute base, or refluxed with ethanolic potassium hydroxide to yield non-mutagenic, non-lachrymatory derivatives[3].

  • Labeling: Clearly label waste containers with "Contains Halogenated Alkylating Agents / Lachrymator" to alert waste management personnel.

References

  • American Elements. "2-bromo-1-(bromomethyl)-4-methylbenzene | CAS 75366-14-2". American Elements Life Science Catalog.[Link]

  • PubChem. "Benzyl Bromide | CID 7498". National Center for Biotechnology Information.[Link]

  • JoDrugs / Lunn, G., & Sansone, E. B. (1991). "Degradation Methods for Benzyl Bromide". Destruction of Hazardous Chemicals in the Laboratory.[Link]

Sources

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